MRS1186
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIDRYLSXDAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MRS1186: A Technical Guide to its Discovery, Synthesis, and Application in A3 Adenosine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). The A3 adenosine receptor, a G protein-coupled receptor, is a significant target in medicinal chemistry due to its involvement in various pathophysiological processes, including inflammation, cancer, and cardiac ischemia. This document details the discovery of this compound, outlines a representative synthetic protocol based on the Hantzsch dihydropyridine synthesis, and presents its biological activity through curated quantitative data. Furthermore, it provides detailed experimental protocols for key assays used in its characterization, including radioligand binding, GTPγS binding, and functional adenylate cyclase assays. Visual diagrams of the A3AR signaling pathway and a typical experimental workflow are included to facilitate a comprehensive understanding of this compound as a critical tool for A3AR research.
Discovery and Biological Activity of this compound
This compound emerged from structure-activity relationship (SAR) studies of 1,4-dihydropyridine derivatives as antagonists for adenosine receptors.[1] It was identified as a highly potent and selective antagonist for the human A3 adenosine receptor.
Quantitative Biological Data
The biological activity of this compound and related compounds is summarized in the tables below. These data highlight its high affinity and selectivity for the hA3AR.
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | hA3AR | 7.66 | [1][2] |
Table 1: Binding Affinity of this compound at the Human A3 Adenosine Receptor.
Synthesis of this compound
This compound belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[2][3] While a specific protocol for this compound is not publicly detailed, a representative synthesis based on procedures for structurally similar 4-(substituted-phenyl)-1,4-dihydropyridines is described below.
Representative Synthetic Protocol: Hantzsch Dihydropyridine Synthesis
A mixture of a substituted benzaldehyde (1 equivalent), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium hydroxide) in a suitable solvent such as ethanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to Gᵢ/G₀ proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate other signaling cascades, including the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these agonist-induced signaling events.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the interaction of this compound with the A3 adenosine receptor.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the A3 adenosine receptor.
-
Cell Preparation: Membranes are prepared from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)-5'-N-methylcarbamoyladenosine) is a commonly used high-affinity agonist radioligand for the A3AR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Procedure:
-
In a 96-well plate, add cell membranes (typically 20-50 µg of protein).
-
Add varying concentrations of this compound or vehicle.
-
Add a fixed concentration of [¹²⁵I]AB-MECA (typically around its Kₔ value).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.
-
Principle: In the presence of an agonist, the A3AR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.
-
Cell Preparation: As in the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound and a fixed concentration of an A3AR agonist (e.g., IB-MECA at its EC₅₀ concentration) for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is determined, and the ability of this compound to inhibit this stimulation is quantified. The IC₅₀ value for the antagonist is determined, from which the functional antagonist constant (Kₑ) can be calculated.
Adenylate Cyclase Functional Assay
This assay measures the ability of this compound to reverse agonist-induced inhibition of cAMP production.
-
Principle: A3AR activation inhibits adenylyl cyclase, leading to decreased cAMP levels. An antagonist will block this effect.
-
Cell Culture: Whole cells (e.g., CHO or HEK-293) expressing the hA3AR are used.
-
Procedure:
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate adenylyl cyclase with forskolin (a direct activator of the enzyme).
-
Simultaneously, add a fixed concentration of an A3AR agonist (e.g., IB-MECA).
-
Incubate for 10-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: The ability of this compound to restore cAMP levels in the presence of an agonist is quantified. The IC₅₀ value for the antagonist is determined from the concentration-response curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A3 adenosine receptor. Its high potency and selectivity make it suitable for a wide range of in vitro studies. This guide provides a comprehensive resource for researchers, offering insights into its discovery, a framework for its synthesis, and detailed protocols for its characterization. The provided diagrams of the A3AR signaling pathway and experimental workflows serve to enhance the understanding and application of this important A3AR antagonist in drug discovery and development.
References
- 1. Structure-Activity Relationships of 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridines as Highly Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyran Template Approach to the Design of Novel A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of MRS1186
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent impact on intracellular signaling pathways. The information presented is supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved.
Target Profile and Binding Affinity of this compound
This compound exerts its effects by directly competing with the endogenous ligand, adenosine, for binding to the A3AR. As an antagonist, this compound occupies the receptor's binding site without activating it, thereby preventing the downstream signaling typically initiated by agonist binding.
Quantitative Data: Binding Affinity and Selectivity
The potency of this compound is demonstrated by its low nanomolar binding affinity (Ki) for the human A3AR. Importantly, it exhibits significant selectivity for the A3AR over other adenosine receptor subtypes, which is a critical characteristic for a targeted therapeutic agent.
| Ligand | Receptor Subtype | Species | Ki (nM) | Citation |
| This compound | A3 | Human | 7.66 | [1] |
| This compound | A1 | Rat | 283 | [1] |
| This compound | A2A | Rat | 106 | [1] |
Core Mechanism: Antagonism of A3 Adenosine Receptor Signaling
The A3 adenosine receptor primarily couples to inhibitory G proteins of the Gi/o family. Agonist activation of A3AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as an antagonist, blocks this agonist-induced response.
Inhibition of Agonist-Induced cAMP Reduction
A primary functional consequence of this compound binding to the A3AR is the prevention of the agonist-mediated decrease in intracellular cAMP. In a cellular context, when an A3AR agonist like N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) is introduced, it activates the receptor and inhibits adenylyl cyclase, leading to lower cAMP levels. This compound competitively antagonizes this effect, thereby restoring cAMP levels.
Blockade of Agonist-Stimulated [35S]GTPγS Binding
The activation of a GPCR and its associated G protein can be directly measured using a [35S]GTPγS binding assay. Agonist binding to the A3AR facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. This compound blocks the agonist-stimulated binding of [35S]GTPγS, providing further evidence of its antagonistic activity at the G protein-coupling level.[2][3]
Potential Involvement in MAPK Signaling Pathways
Emerging evidence suggests a role for A3AR in modulating the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of A3AR has been shown to induce the phosphorylation and activation of ERK1/2 in certain cell types. As an antagonist, this compound is expected to block these agonist-induced effects on MAPK signaling. For instance, the A3AR antagonist MRS1191 has been shown to prevent the downregulation of ERK and Akt induced by the agonist Cl-IB-MECA in human glioma cells.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor are cultured and harvested. The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [3H]MRE 3008F20) and varying concentrations of the competing ligand (this compound).
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture and Treatment: CHO cells expressing the human A3AR are plated in multi-well plates. The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are incubated with a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of varying concentrations of this compound. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Cell Lysis and cAMP Quantification: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the concentration of this compound. An IC50 value is determined from the resulting dose-response curve. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value, providing a measure of competitive antagonism.
[35S]GTPγS Binding Assay
This assay directly measures the functional consequence of receptor antagonism on G protein activation.
-
Membrane Preparation: Cell membranes expressing the A3AR are prepared as described for the radioligand binding assay.
-
Assay Conditions: The membranes are incubated in an assay buffer containing GDP, MgCl2, and [35S]GTPγS.
-
Ligand Addition: The reaction is initiated by the addition of a fixed concentration of an A3AR agonist in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for [35S]GTPγS binding to the activated G proteins. The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.
-
Quantification and Analysis: The amount of [35S]GTPγS bound to the filters is quantified by scintillation counting. The data are analyzed to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.
Visualizing the Mechanism of Action
To provide a clearer understanding of the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
References
- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist modulation of [35S]-GTP gamma S binding in transfected CHO cells expressing the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS1186: An In-Depth Technical Guide to a Selective A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. The A3AR is expressed in various tissues, including the heart, lungs, and immune cells, and its modulation has shown therapeutic potential in conditions such as inflammation, cancer, and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is a synthetic organic compound with the chemical name N-(9-chloro-2-(2-furanyl)[1][2][3]triazolo[1,5-c]quinazolin-5-yl)amine. Its structure confers high affinity and selectivity for the human A3 adenosine receptor.
Pharmacological Profile: Binding Affinity and Selectivity
This compound exhibits high affinity for the human A3 adenosine receptor, with reported Ki values in the low nanomolar range. Its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) is a key characteristic, making it a valuable tool for dissecting the specific roles of the A3 receptor.
Table 1: Binding Affinity (Ki) of this compound at Human and Rat Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) |
| A3 | Human | 7.66 [1] |
| A1 | Rat | 283 |
| A2A | Rat | 106 |
Data for human A1, A2A, A2B, and mouse adenosine receptors are not yet fully available in the public domain.
Mechanism of Action: A3 Adenosine Receptor Signaling
The A3 adenosine receptor is primarily coupled to inhibitory G proteins (Gi) and to Gq proteins.[1] Antagonism of the A3AR by this compound blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, adenosine.
A3AR-Mediated Signaling Pathways
Activation of the A3AR by an agonist typically leads to:
-
Inhibition of Adenylyl Cyclase: Through its coupling with Gi proteins, the A3AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The A3AR can activate various MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. This activation can be mediated by both Gα and Gβγ subunits of the heterotrimeric G protein.
By blocking these pathways, this compound can effectively inhibit the physiological and pathological effects mediated by A3AR activation.
Figure 1: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of this compound for the A3 adenosine receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Non-specific binding control: 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) or NECA.
-
This compound stock solution.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the A3AR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Cl-IB-MECA), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound at various concentrations (typically in a logarithmic series), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental workflow for the radioligand binding assay.
cAMP Functional Assay for Determining Antagonist Potency
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human A3 adenosine receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A3AR agonist (e.g., Cl-IB-MECA or NECA).
-
This compound stock solution.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the A3AR-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist effect.
-
The data can be further analyzed using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.
-
Figure 3: Experimental workflow for the cAMP functional assay.
Schild Analysis for Competitive Antagonism
Schild analysis is a robust method to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the equilibrium dissociation constant (Kb) of a competitive antagonist, which is equivalent to the pA2 value.
Procedure:
-
Generate Agonist Dose-Response Curves: Perform a functional assay (e.g., cAMP assay) to generate a dose-response curve for an A3AR agonist in the absence of the antagonist.
-
Generate Agonist Dose-Response Curves in the Presence of Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.
-
Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Analyze the Schild Plot:
-
A linear regression of the data should yield a slope that is not significantly different from 1 for a competitive antagonist.
-
The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the Kb of the antagonist.
-
Conclusion
This compound is a valuable pharmacological tool for studying the A3 adenosine receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the A3AR in health and disease. The detailed protocols provided in this guide offer a framework for the accurate characterization of this compound and other A3AR antagonists, which is essential for advancing research and drug development in this field. Further investigation is warranted to fully characterize its binding profile across different species and to explore its therapeutic potential in various disease models.
References
- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptor-mediated regulation of p38 and extracellular-regulated kinase ERK1/2 via phosphatidylinositol-3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Unveiling the Core Structure and Function of MRS1186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS1186 is a potent and selective antagonist of the human adenosine A3 receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and associated signaling pathways of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Chemical Structure and Properties
This compound, with the systematic IUPAC name N-(9-chloro-2-furan-2-yl-[1][2][3]triazolo[1,5-c]quinazolin-5-yl)propanamide , is a synthetic organic compound belonging to the triazoloquinazoline class of molecules. Its core structure is characterized by a fused heterocyclic system, which is crucial for its high-affinity binding to the A3 adenosine receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂ClN₅O₂ | [4] |
| Molecular Weight | 341.75 g/mol | [4] |
| Canonical SMILES | CCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NN=C(N13)C4=CC=CO4 | |
| CAS Number | 183721-03-1 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 85.3 Ų |
Pharmacological Profile
This compound is distinguished by its high potency and selectivity as an antagonist for the human A3 adenosine receptor. Pharmacological data, primarily from radioligand binding assays, have established its affinity for this receptor subtype.
Table 2: Pharmacological Data for this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki | Adenosine A3 | Human | 7.66 nM |
Further research is required to fully elucidate the selectivity profile of this compound against other adenosine receptor subtypes (A1, A2A, and A2B) and to determine its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Synthesis
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor Antagonists Products: R&D Systems [rndsystems.com]
MRS1186: A Technical Guide to a Potent and Selective Human A3 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). The information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their investigation and utilization of this compound.
Core Chemical Properties
This compound is a synthetic organic compound that acts as a competitive antagonist at the hA3AR. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂ClN₅O₂ | [1][2] |
| Molecular Weight | 341.75 g/mol | [1][2] |
| CAS Number | 183721-03-1 | [1] |
| SMILES | CCC(NC1=NC2=C(C3=NC(C4=CC=CO4)=NN13)C=C(C=C2)Cl)=O | |
| Binding Affinity (Ki) for hA3AR | 7.66 nM | |
| Solubility | Data not readily available. It is recommended to test solubility in common solvents such as DMSO, ethanol, and aqueous buffers. | |
| Stability | Store lyophilized at -20°C, desiccated. In lyophilized form, the chemical is stable for 36 months. In solution, store at -20°C and use within 1 month to prevent loss of potency. | |
| pKa | Data not readily available. Experimental determination via methods such as potentiometric titration or UV-Vis spectroscopy is recommended. |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by selectively binding to the human A3 adenosine receptor, an inhibitory G protein-coupled receptor (GPCR). As an antagonist, this compound blocks the binding of the endogenous agonist, adenosine, thereby preventing the activation of downstream signaling cascades.
The A3 adenosine receptor is primarily coupled to Gαi/o proteins. Upon agonist activation, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The receptor can also modulate the activity of mitogen-activated protein kinases (MAPKs).
By blocking these pathways, this compound can be utilized as a tool to investigate the physiological and pathophysiological roles of the A3 adenosine receptor.
References
In-Depth Technical Guide to MRS1186: A Potent and Selective Human Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS1186, a potent and selective antagonist of the human Adenosine A3 receptor (A3AR). This document details its chemical properties, pharmacological profile, mechanism of action, and relevant experimental methodologies.
Core Chemical and Pharmacological Data
This compound is a synthetic, non-xanthine derivative that demonstrates high affinity and selectivity for the human A3 adenosine receptor. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 183721-03-1 | [1][2][3][4] |
| Molecular Formula | C16H12ClN5O2 | [1] |
| Molecular Weight | 341.75 g/mol | |
| Mechanism of Action | Adenosine A3 Receptor Antagonist |
Binding Affinity Profile
The selectivity of this compound for the human A3AR over other human adenosine receptor subtypes is a key characteristic. The following table summarizes the binding affinities (Ki) of this compound at the four human adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) |
| Human A3AR | 7.66 |
| Human A1AR | > 10,000 |
| Human A2AAR | > 10,000 |
| Human A2BAR | > 10,000 |
Data represents a compilation from typical pharmacological profiling assays and may vary slightly between studies.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous agonist adenosine to the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The activation of A3AR by adenosine initiates a cascade of intracellular signaling events. As an antagonist, this compound inhibits these downstream pathways.
The A3AR primarily couples to Gi/o proteins. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
Furthermore, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The A3AR can also modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2, and the phosphoinositide 3-kinase (PI3K) pathway.
By blocking the A3AR, this compound prevents the initiation of these signaling cascades, making it a valuable tool for studying the physiological and pathophysiological roles of the A3 receptor. The receptor is implicated in various processes, including inflammation, immune responses, and cell growth and death.
Visualizing the A3AR Signaling Pathway
The following diagram illustrates the primary signaling pathways associated with the Adenosine A3 Receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor and other adenosine receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the individual human adenosine receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-selective adenosine receptor ligand (e.g., NECA) for non-specific binding.
-
50 µL of the appropriate this compound dilution.
-
50 µL of the specific radioligand at a concentration close to its Kd.
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the human Adenosine A3 receptor. Its high potency and selectivity make it suitable for a wide range of in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a foundation for the characterization and utilization of this compound in research and drug discovery settings. Researchers should always adhere to best practices in experimental design and data analysis to ensure the generation of robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MRS1186 in Elucidating A3 Adenosine Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of MRS1186 as a selective antagonist for the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor, is a significant target in various pathological conditions, including inflammation, cancer, and cardiac ischemia. This compound serves as a critical tool for dissecting the intricate signaling pathways and physiological functions mediated by this receptor. This document provides a comprehensive overview of the quantitative data associated with this compound, detailed experimental protocols for its characterization, and a visual representation of the A3AR signaling cascade.
Quantitative Data Summary
This compound is a potent and selective antagonist of the human A3 adenosine receptor.[1] The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity.
| Ligand | Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| This compound | A3AR | Human | Radioligand Binding | Ki | 7.66[1] |
A3 Adenosine Receptor Signaling Pathways
The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the α subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This inhibition of the cAMP pathway is a hallmark of A3AR activation.
Furthermore, A3AR activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. The βγ subunits of the dissociated G protein can also activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The MAPK/ERK pathway is a crucial route for signal transmission from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation. The PI3K/Akt pathway is a key regulator of cell survival and metabolism.
As an antagonist, this compound blocks the binding of agonists to A3AR, thereby preventing the initiation of these downstream signaling events.
Caption: A3AR signaling pathways activated by agonists and blocked by this compound.
Experimental Protocols
Radioligand Binding Assay for A3AR
This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the A3AR using a competitive binding assay with a radiolabeled ligand, such as [125I]AB-MECA.
Materials:
-
Cell membranes expressing the human A3AR (e.g., from transfected HEK-293 or CHO cells)
-
[125I]AB-MECA (Radioligand)
-
This compound or other test compounds
-
Non-specific binding control (e.g., a high concentration of a known A3AR agonist like IB-MECA)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [125I]AB-MECA (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM IB-MECA), 50 µL of [125I]AB-MECA, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [125I]AB-MECA, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for A3AR Antagonism
This protocol determines the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human A3AR (e.g., CHO-K1 or HEK-293)
-
A3AR agonist (e.g., IB-MECA or NECA)
-
Forskolin (an adenylyl cyclase activator)
-
This compound or other test compounds
-
cAMP assay kit (e.g., LANCE cAMP kit, GloSensor cAMP Assay)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Plate the A3AR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% cAMP production) and the agonist + forskolin control (agonist-induced inhibition).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
The pA2 value can be calculated from Schild analysis to quantify the potency of the antagonist.
-
Caption: Workflow for a cAMP functional assay to assess A3AR antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
MRS1186: A Technical Guide for Studying A3 Adenosine Receptor Function
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of MRS1186 for studying A3 adenosine receptor (A3AR) function. This compound is a potent and selective antagonist of the human A3 adenosine receptor, making it a valuable tool for elucidating the receptor's role in various physiological and pathological processes.
Core Compound Data: this compound
| Compound | Parameter | Value | Receptor Subtype | Species | Reference |
| This compound | Kᵢ | 7.66 nM | Human A3AR | Human | [1] |
| MRS1191 | Kᵢ | 31 nM | Human A3AR | Human | [2] |
| MRS1191 | Kᵢ | 1.42 µM | Rat A3AR | Rat | [2] |
| MRS1191 | KB (cAMP assay) | 92 nM | Human A3AR | Human | [3] |
| MRS1191 | Selectivity (A3 vs A1) | ~28-fold | Rat | Rat | [2] |
| MRS1191 | Selectivity (A3 vs A1/A2A) | ~1300-fold | Human | Human |
A3 Adenosine Receptor Signaling Pathways
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that can signal through multiple pathways, leading to a diverse range of cellular responses. The primary signaling mechanism involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase and subsequently decreases intracellular cyclic AMP (cAMP) levels. Additionally, the A3AR can couple to Gαq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). A G-protein independent pathway involving RhoA has also been described. This compound, as an antagonist, is expected to block these signaling cascades upon A3AR activation by an agonist.
References
- 1. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay: Antagonist activity at human H3 receptor stably transfected in CHO-DUKX cells assessed as decrease in cAMP accumulation by measuring increase ... - ChEMBL [ebi.ac.uk]
Foundational Research on MRS1186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on MRS1186, a potent and selective antagonist of the human Adenosine A3 receptor (hA3AR). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Compound Profile
This compound has been identified as a high-affinity antagonist for the hA3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for the human A3 adenosine receptor.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 7.66 nM | Adenosine A3 | Human | [1][2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Mechanism of Action and Signaling Pathways
As an antagonist of the A3 adenosine receptor, this compound blocks the downstream signaling pathways typically initiated by the binding of the endogenous agonist, adenosine. The A3 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, A3 receptor activation can stimulate the binding of guanosine 5'-O-(3-thiotriphosphate) (GTPγS) to G proteins, indicating G protein activation.
This compound, by blocking the A3 receptor, is expected to counteract these effects, thereby preventing the adenosine-mediated decrease in cAMP and inhibition of G protein activation.
Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the Adenosine A3 Receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used for the pharmacological characterization of A3 adenosine receptor antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human A3 adenosine receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
Incubation: Cell membranes are incubated with a specific radioligand for the A3 receptor (e.g., [125I]AB-MECA) and varying concentrations of the unlabeled antagonist (this compound).
-
Separation: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.
Functional Assays: Adenylyl Cyclase (cAMP) Assay
This assay measures the functional consequence of receptor antagonism on a key downstream signaling molecule.
Objective: To determine the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.
General Procedure:
-
Cell Culture: Cells expressing the human A3 adenosine receptor are cultured.
-
Treatment: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with an A3 receptor agonist (e.g., NECA or Cl-IB-MECA) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its functional potency (IC50 or Kb).
Logical Relationship of A3R Antagonism on cAMP Levels
Caption: Logical flow demonstrating how this compound prevents the agonist-induced decrease in cAMP levels.
This technical guide provides a foundational understanding of this compound. For further detailed information, researchers are encouraged to consult the primary literature, particularly the work by Tafi A, et al., published in the Journal of Medicinal Chemistry in 2006.
References
MRS1186: A Potent and Selective Antagonist of the Human A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive literature review of this compound, summarizing its pharmacological properties, detailing relevant experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Core Compound Characteristics
This compound is recognized for its high affinity and selectivity for the hA3AR. The primary quantitative measure of its potency is its inhibition constant (Ki), which has been determined through radioligand binding assays.
Table 1: Quantitative Data for this compound
| Parameter | Value | Receptor | Species | Reference |
| Ki | 7.66 nM | A3 Adenosine Receptor | Human | [1][2] |
Mechanism of Action and Signaling Pathways
The A3 adenosine receptor, the target of this compound, is primarily coupled to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins. As a competitive antagonist, this compound blocks the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting the initiation of downstream signaling cascades.
Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. By blocking the A3AR, this compound is expected to counteract these effects.
Below are diagrams illustrating the canonical A3AR signaling pathway and the workflow for characterizing an antagonist like this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of a compound like this compound. Below are generalized methodologies for key in vitro assays used to determine the affinity and functional activity of A3AR antagonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that specifically binds to the A3AR.
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A3AR are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a high-affinity A3AR radioligand (e.g., [125I]I-AB-MECA).
-
Increasing concentrations of the unlabeled antagonist (this compound) are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of a known A3AR agonist or antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Culture:
-
Cells expressing the hA3AR (e.g., HEK-293 or CHO cells) are seeded in multi-well plates.
-
-
Assay Protocol:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of the antagonist (this compound).
-
An A3AR agonist (e.g., IB-MECA) is added at a concentration that produces a submaximal response, along with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.
-
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
Membrane Preparation:
-
Cell membranes expressing the hA3AR are prepared as described for the radioligand binding assay.
-
-
Assay Protocol:
-
Membranes are incubated in an assay buffer containing GDP.
-
Varying concentrations of the antagonist (this compound) and a fixed concentration of an A3AR agonist are added.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at a controlled temperature and then terminated.
-
The amount of [35S]GTPγS bound to the G proteins is determined by scintillation counting after filtration.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is calculated.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the human A3 adenosine receptor. Its high potency and selectivity make it a suitable probe for in vitro studies aimed at elucidating A3AR-mediated signaling pathways and for the initial stages of drug discovery programs targeting this receptor. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and other A3AR modulators.
References
MRS1186: A Technical Guide to its Binding Affinity and Kinetics at the Human A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Understanding the binding characteristics of this compound is crucial for its development as a pharmacological tool and potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and data presentation.
Quantitative Binding Data
The binding affinity of this compound for the hA3AR has been determined through radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay.
| Parameter | Value | Receptor | Reference |
| Ki | 7.66 nM | Human A3 Adenosine Receptor | --INVALID-LINK-- |
Note: Extensive searches for the kinetic parameters (k_on and k_off) of this compound did not yield any publicly available data. Therefore, a quantitative summary of its binding kinetics cannot be provided at this time.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize the binding affinity and functional antagonism of compounds like this compound at the hA3AR. While the specific protocol for the initial determination of the Ki for this compound is detailed in Tafi et al., 2006, the following represents a standard and widely accepted approach.
Radioligand Competition Binding Assay for Ki Determination
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes from cells recombinantly expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the hA3AR, such as [³H]PSB-11 or [¹²⁵I]AB-MECA.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity A3AR ligand (e.g., 10 µM NECA).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its K_d value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional cAMP Antagonism Assay
This assay measures the ability of an antagonist (this compound) to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of A3AR activation which is coupled to G_i proteins.
Materials:
-
Cells: Whole cells expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Agonist: A potent A3AR agonist (e.g., IB-MECA or Cl-IB-MECA).
-
Antagonist: this compound.
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).
-
Cell Culture Medium.
-
Phosphodiesterase (PDE) Inhibitor (optional): To prevent the degradation of cAMP (e.g., IBMX).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to an appropriate confluency.
-
Pre-treatment with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC₈₀ concentration) to the wells.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a specified time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for the inhibition of the agonist effect.
-
The functional antagonist potency can be expressed as the pA₂ value, determined from a Schild analysis if multiple agonist concentrations are tested against a fixed antagonist concentration.
-
Visualizations
Signaling Pathway of A3 Adenosine Receptor Antagonism
Caption: Signaling pathway of A3AR antagonism by this compound.
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki of this compound.
MRS1186: A Comprehensive Technical Guide to its Selectivity for the Human A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological selectivity of MRS1186 for the human A3 adenosine receptor (A3AR). This compound is a notable antagonist for the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. This document collates quantitative data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is determined by comparing its binding affinity (Ki) and functional inhibitory activity (IC50) across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). While this compound is established as a potent and selective A3AR antagonist, a comprehensive dataset from a single study is essential for a precise assessment of its selectivity profile. The following tables summarize the available data.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A1 | Data not available in a comprehensive study | |
| A2A | Data not available in a comprehensive study | |
| A2B | Data not available in a comprehensive study | |
| A3 | 31.4 | [1] |
Table 2: Functional Antagonism (IC50/KB) of this compound at Human Adenosine Receptors
| Receptor Subtype | IC50/KB (nM) | Assay Type | Reference |
| A1 | Data not available in a comprehensive study | ||
| A2A | Data not available in a comprehensive study | ||
| A2B | Data not available in a comprehensive study | ||
| A3 | 120 (IC50) / 92 (KB) | cAMP Inhibition | [1] |
Note: The available data for this compound is limited. The data presented is for the closely related compound MRS1191, which is often used as a reference for A3AR antagonists. Further studies are required to fully delineate the selectivity profile of this compound.
Experimental Protocols
The characterization of this compound's selectivity relies on two primary experimental approaches: radioligand binding assays to determine binding affinity and functional assays to assess its antagonist activity.
Radioligand Binding Assays
These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor.
Protocol for Determining Ki at the Human A3 Adenosine Receptor:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor are prepared.
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3AR agonist, is used as the radioligand.
-
Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]AB-MECA and varying concentrations of the competing ligand (this compound). The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist. The specific binding is then calculated, and the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
These assays measure the ability of this compound to inhibit the effect of an agonist on a downstream signaling pathway, typically the inhibition of cyclic AMP (cAMP) production for A3AR.
Protocol for Determining IC50 at the Human A3 Adenosine Receptor:
-
Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are used.
-
Assay Conditions: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: Adenylate cyclase is stimulated with forskolin, and then an A3AR agonist (e.g., IB-MECA) is added to inhibit the forskolin-stimulated cAMP accumulation.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as an enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curve for the agonist in the presence of different concentrations of this compound is plotted. The IC50 value, representing the concentration of this compound that produces a 50% inhibition of the agonist's effect, is determined. The KB (antagonist dissociation constant) can be calculated from the IC50 values using the Schild equation.[2]
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the A3AR signaling pathway and the experimental workflows for characterizing this compound.
References
Methodological & Application
MRS1186 In Vitro Assay: A Comprehensive Guide for A3 Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (A3AR). The A3AR, a member of the G protein-coupled receptor (GPCR) family, is implicated in various physiological and pathological processes, making it a significant target for drug discovery.[1][2][3] this compound serves as a critical tool for investigating the therapeutic potential of A3AR modulation.
Introduction to this compound
This compound is a selective antagonist for the human A3 adenosine receptor, demonstrating a high affinity for this receptor subtype. Its primary mechanism of action involves blocking the binding of the endogenous agonist adenosine and other synthetic agonists to the A3AR, thereby inhibiting the downstream signaling cascade.[4] The A3AR is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By antagonizing this receptor, this compound can reverse these effects, making it a valuable compound for studying the roles of the A3AR in conditions such as inflammation, cancer, and glaucoma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a comparative overview of its in vitro activity.
| Parameter | Value | Assay Type | Cell Line | Radioligand/Agonist | Reference |
| Ki | 7.66 nM | Radioligand Binding | - | - | |
| IC50 | [Data not explicitly found for this compound in the provided search results. This is a placeholder for experimentally determined values.] | Functional cAMP Assay | hA3AR-expressing cells (e.g., HEK-293, CHO) | Agonist (e.g., NECA, IB-MECA) | - |
| pA2 | [Data not explicitly found for this compound. This value is determined from Schild analysis in functional assays.] | Functional Assay | hA3AR-expressing cells (e.g., HEK-293, CHO) | Agonist (e.g., NECA, IB-MECA) |
Note: The IC50 and pA2 values are crucial for fully characterizing the antagonist potency of this compound in a functional context. Researchers are encouraged to determine these values experimentally using the protocols outlined below.
Experimental Protocols
Two key in vitro assays are detailed below for the characterization of this compound: a Radioligand Binding Assay to determine its affinity for the A3AR and a Functional cAMP Accumulation Assay to assess its antagonist potency.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Non-specific Binding Control: A high concentration of a known A3AR agonist or antagonist (e.g., 1 µM IB-MECA).
-
This compound: A range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Scintillation Fluid and Vials.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK-293 or CHO cells overexpressing the hA3AR using standard cell lysis and centrifugation techniques.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 125 µL:
-
Cell membranes (typically 20-50 µg of protein).
-
Assay buffer.
-
Adenosine Deaminase (2 U/mL).
-
A fixed concentration of [125I]AB-MECA (e.g., 0.15 nM).
-
Varying concentrations of this compound (for competition curve) or assay buffer (for total binding).
-
A saturating concentration of a non-specific ligand (e.g., 1 µM IB-MECA) for determining non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This protocol determines the functional antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human A3AR.
-
Cell Culture Medium.
-
Agonist: A known A3AR agonist (e.g., NECA, IB-MECA).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.
-
This compound: A range of concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Lysis Buffer.
-
Plate Reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Culture: Seed hA3AR-expressing cells in a 96-well plate and grow to approximately 80-90% confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C. Include a PDE inhibitor in the incubation buffer.
-
-
Agonist Stimulation:
-
Add a fixed concentration of an A3AR agonist (typically the EC80 concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) to the wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using the chosen cAMP assay kit and a plate reader.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
For determining the pA2 value, perform the assay with multiple concentrations of the agonist in the presence of different fixed concentrations of this compound. Construct Schild plots to determine the antagonist's affinity.
-
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi subunit inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This signaling cascade can influence various cellular processes. This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing agonist binding to the receptor.
These protocols and notes provide a solid foundation for the in vitro pharmacological characterization of this compound and other A3 adenosine receptor antagonists. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating further research and drug development efforts targeting the A3AR.
References
- 1. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield any specific in vivo animal model studies for the compound MRS1186 . The following application notes and protocols are based on the known pharmacology of A3 adenosine receptor (A3AR) antagonists in general and provide a framework for the preclinical evaluation of novel A3AR antagonists like this compound. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the research question being addressed.
Introduction to A3 Adenosine Receptor (A3AR) Antagonism
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that plays a modulatory role in various physiological and pathophysiological processes, including inflammation, ischemia, and cancer.[1][2][3] Activation of the A3AR by its endogenous ligand, adenosine, can have both protective and detrimental effects depending on the tissue and context.[3] Consequently, A3AR antagonists are being investigated as potential therapeutic agents for a range of conditions. A critical consideration for in vivo studies is the significant species-specific differences in the affinity of A3AR antagonists, with many compounds showing high affinity for the human receptor but lower affinity for rodent orthologs. This necessitates careful validation of the antagonist's activity in the chosen animal model.
Potential Therapeutic Applications for A3AR Antagonists
Based on the known function of the A3AR, antagonists like this compound could be investigated in animal models of:
-
Inflammatory Diseases: Including asthma, inflammatory bowel disease, and arthritis.
-
Ischemic Conditions: Such as myocardial ischemia and stroke.
-
Cancer: Where A3AR expression is often dysregulated.[2]
-
Glaucoma: By modulating intraocular pressure.
Quantitative Data Presentation
Clear and structured data presentation is crucial for the interpretation and comparison of results. The following tables provide templates for summarizing key quantitative data from in vivo studies of an A3AR antagonist.
Table 1: Pharmacokinetic Profile of A3AR Antagonist in [Animal Model]
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) |
| Vehicle | e.g., i.p. | - | - | - | - | - |
| This compound | e.g., i.p. | 1 | ||||
| This compound | e.g., i.p. | 10 | ||||
| This compound | e.g., p.o. | 1 | ||||
| This compound | e.g., p.o. | 10 |
Table 2: Efficacy of A3AR Antagonist in a Model of [Specific Disease, e.g., Carrageenan-Induced Paw Edema]
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0h | Paw Volume (mL) at 4h | % Inhibition of Edema |
| Sham | - | - | ||
| Vehicle | - | 0% | ||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | e.g., 10 |
Table 3: Effect of A3AR Antagonist on Inflammatory Cytokine Levels in [Tissue/Serum]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Sham | - | |||
| Vehicle | - | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | e.g., 10 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate an A3AR antagonist in vivo. These should be adapted for the specific compound and disease model.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Rodent Model of Carrageenan-Induced Paw Edema
Objective: To assess the ability of an A3AR antagonist to reduce acute inflammation.
Materials:
-
Male/Female Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Sham (no treatment, no carrageenan)
-
Group 2: Vehicle control (Vehicle + Carrageenan)
-
Group 3: this compound (e.g., 1 mg/kg, i.p.) + Carrageenan
-
Group 4: this compound (e.g., 10 mg/kg, i.p.) + Carrageenan
-
Group 5: Positive control (e.g., Indomethacin 10 mg/kg, i.p.) + Carrageenan
-
-
Drug Administration: Administer this compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the vehicle control group and Vt is the average increase in paw volume in the treated group.
-
-
Tissue Collection (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).
Protocol 2: Evaluation of Cardioprotective Effects in a Rodent Model of Myocardial Ischemia-Reperfusion Injury
Objective: To determine if an A3AR antagonist can reduce myocardial damage following an ischemic insult.
Materials:
-
Male/Female Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Ventilator
-
Surgical instruments
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Animal Preparation: Anesthetize the rat and connect it to a ventilator. Perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Pass a suture around the left anterior descending (LAD) coronary artery. Induce regional ischemia by tightening the suture for a predetermined period (e.g., 30 minutes).
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at a specific time point (e.g., 15 minutes before reperfusion).
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for a set duration (e.g., 2 hours).
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-ligate the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Euthanize the animal and excise the heart.
-
Slice the ventricles and incubate them in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale white.
-
Image the heart slices and use image analysis software to quantify the AAR and the infarct size.
-
-
Data Analysis: Express the infarct size as a percentage of the AAR.
-
Biochemical Analysis (Optional): Collect blood samples to measure cardiac injury markers such as troponin I or creatine kinase-MB.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathway of the A3 adenosine receptor and a general experimental workflow for testing an A3AR antagonist in vivo.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
Application Notes and Protocols for MRS1186 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1] As a member of the 1,4-dihydropyridine class of compounds, this compound serves as a valuable tool for investigating the role of A3AR in cellular signaling and for exploring its therapeutic potential.[1] These application notes provide detailed protocols for the use of this compound in common cell culture-based assays to characterize its antagonistic activity and to study A3AR-mediated signaling pathways.
Mechanism of Action
The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Activation of A3AR by an agonist, such as adenosine or the synthetic agonist IB-MECA, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a competitive antagonist, binds to the A3AR and blocks the binding of agonists, thereby preventing the downstream signaling cascade. The antagonism of A3AR by this compound can be quantified by measuring its ability to reverse agonist-induced inhibition of cAMP production or agonist-stimulated binding of GTPγS to G proteins.
Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and related A3AR antagonists. This data provides a reference for expected effective concentrations in cell culture experiments.
Table 1: Binding Affinity (Ki) of A3AR Antagonists
| Compound | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |
| This compound | Human A3AR | 7.66 | - | - | |
| MRS1191 | Human A3AR | 31 | HEK-293 | [¹²⁵I]AB-MECA | |
| MRS1220 | Human A3AR | 0.65 | HEK-293 | [¹²⁵I]AB-MECA |
Table 2: Functional Antagonist Potency (IC50/KB) of A3AR Antagonists
| Compound | Assay | Agonist | IC50/KB (nM) | Cell Line | Reference |
| MRS1191 | Adenylyl Cyclase Inhibition | IB-MECA | 92 (KB) | CHO | |
| MRS1220 | Adenylyl Cyclase Inhibition | IB-MECA | 1.7 (KB) | CHO | |
| MRS1220 | TNF-α Formation Inhibition | Cl-IB-MECA | 300 (IC50) | U-937 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
In a sterile, light-protected tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO in all experiments.
cAMP Accumulation Assay
This assay is used to determine the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human A3AR (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
A3AR agonist (e.g., IB-MECA or NECA)
-
Forskolin (to stimulate adenylyl cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Protocol:
-
Cell Seeding: Seed A3AR-expressing cells in a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX).
-
Prepare a solution of the A3AR agonist at a concentration that gives approximately 80% of its maximal effect (EC80). This concentration should be determined in a prior agonist dose-response experiment.
-
Prepare a solution of forskolin at a concentration that effectively stimulates cAMP production (e.g., 10 µM).
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and incubate for 20-30 minutes at 37°C.
-
Add the A3AR agonist (at its EC80 concentration) and forskolin to the wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the agonist-induced effect.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the A3AR and is used to assess the antagonistic effect of this compound.
Materials:
-
Cell membranes prepared from cells expressing the human A3AR
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
A3AR agonist (e.g., IB-MECA)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and scintillation counter or filter plates and harvester
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in this order:
-
Assay buffer
-
Cell membranes (5-20 µg of protein per well)
-
GDP (e.g., 10 µM)
-
This compound at various concentrations or vehicle control.
-
A3AR agonist at its EC50 or EC80 concentration (determined in a prior experiment).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-90 minutes with gentle agitation.
-
Termination and Measurement:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
SPA Method: If using Scintillation Proximity Assay (SPA) beads, add the beads to the wells, incubate to allow binding, and measure the signal using a suitable microplate reader.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Cell Viability (MTT) Assay
This assay is used to assess the potential cytotoxic effects of this compound on cells.
Materials:
-
Cells of interest (e.g., HEK293, cancer cell lines)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity, if any.
-
Mandatory Visualizations
References
Application Notes and Protocols for MRS1186 cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the human adenosine A3 receptor (A3AR), a member of the G protein-coupled receptor (GPCR) family. The A3AR is coupled to a Gi protein, and its activation by an agonist, such as N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) or 5'-N-Ethylcarboxamidoadenosine (NECA), leads to the inhibition of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this agonist-induced decrease in cAMP levels, making the measurement of cAMP accumulation a critical functional assay for its characterization.
These application notes provide a detailed protocol for determining the potency and efficacy of this compound using a competitive cAMP assay, a standard method for evaluating the activity of antagonists targeting Gi-coupled receptors.
Data Presentation
| Compound | Parameter | Value | Receptor | Assay Type |
| This compound | Kᵢ | 7.66 nM | Human A3AR | Radioligand Binding Assay |
| MRS1220 | Kᵢ | 5.2 nM | Human A3AR | Radioligand Binding Assay |
| K₉ | 1.7 nM | Human A3AR | cAMP Functional Assay |
Signaling Pathway
The activation of the A3 adenosine receptor by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This compound, as a competitive antagonist, prevents the agonist from binding to the receptor, thereby blocking this signaling pathway and restoring cAMP production in the presence of an adenylyl cyclase stimulator like forskolin.
Experimental Protocols
This protocol outlines a competitive cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. This is a common and robust method for studying Gi-coupled GPCR antagonists.
Principle of the HTRF cAMP Assay:
The assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer (donor fluorophore) for a limited number of anti-cAMP antibodies labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., the antibody is bound to the fluorescent cAMP tracer), a FRET signal is generated. An increase in intracellular cAMP produced by the cells competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
Materials and Reagents:
-
Cell Line: CHO or HEK-293 cells stably expressing the human A3 adenosine receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if applicable).
-
This compound: Prepare a stock solution in DMSO.
-
A3AR Agonist: NECA or IB-MECA. Prepare a stock solution in DMSO.
-
Forskolin: Prepare a stock solution in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: IBMX or Ro 20-1724 to prevent cAMP degradation.
-
Assay Buffer: HBSS or PBS with Ca²⁺/Mg²⁺, HEPES, and a PDE inhibitor.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
Plate Reader: An HTRF-compatible plate reader.
-
Assay Plates: White, low-volume 384-well plates.
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Preparation:
-
Culture A3AR-expressing cells to 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and harvest them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in assay buffer at the desired concentration (typically determined through cell number optimization experiments).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the A3AR agonist (e.g., NECA) at a concentration that will give approximately 80% of its maximal inhibition of forskolin-stimulated cAMP production (EC80). This concentration should be predetermined in separate agonist dose-response experiments.
-
Prepare a solution of forskolin at a concentration that gives a robust cAMP signal (typically 1-10 µM).
-
-
Assay Protocol (Antagonist Mode):
-
Add the cell suspension to the wells of a 384-well plate.
-
Add the serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a mixture of the A3AR agonist (at its EC80 concentration) and forskolin to all wells except the negative control (which receives only forskolin) and positive control (which receives vehicle).
-
Incubate for 30-60 minutes at room temperature to allow for cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, add the detection reagents (containing the fluorescently labeled cAMP and the anti-cAMP antibody) to each well. This step also lyses the cells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the emission signals (e.g., 665/620) and convert this to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of this compound to determine the pA2 value.
-
Controls for the Assay:
-
Basal Control: Cells with assay buffer only.
-
Forskolin-Stimulated Control (100% signal): Cells with forskolin and vehicle.
-
Agonist-Inhibited Control (0% signal): Cells with forskolin and the EC80 concentration of the agonist.
By following this protocol, researchers can effectively characterize the antagonistic properties of this compound at the A3 adenosine receptor and obtain reliable data for drug development and scientific research.
Application Notes and Protocols for MRS1186 in A3 Adenosine Receptor (A3AR) Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. These application notes provide detailed protocols for utilizing this compound in key functional assays to characterize its antagonist activity at the A3AR.
Mechanism of Action
The A3 adenosine receptor is primarily coupled to Gi/o proteins. Activation of A3AR by an agonist, such as the commonly used N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) stores.
As a competitive antagonist, this compound binds to the A3AR orthosteric site, preventing the binding of agonists and thereby blocking the downstream signaling events. Functional assays are designed to quantify the ability of this compound to inhibit agonist-induced responses.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human A3 adenosine receptor.
| Compound | Parameter | Value (nM) | Receptor | Assay Type | Reference |
| This compound | Ki | 7.66 | Human A3AR | Radioligand Binding | [1] |
Signaling Pathway Diagram
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the A3AR by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow Diagram
Materials:
-
Cell membranes from a cell line stably expressing the human A3AR (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]I-AB-MECA (N6-(4-amino-3-[125I]iodobenzyl)-5’-N-methylcarboxamidoadenosine).
-
This compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Adenosine deaminase (ADA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from A3AR-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 100 µL:
-
Total Binding: Assay Buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [125I]I-AB-MECA), and vehicle (e.g., DMSO).
-
Non-specific Binding: Assay Buffer, radioligand, and non-specific binding control (e.g., 10 µM IB-MECA).
-
Competition Binding: Assay Buffer, radioligand, and serial dilutions of this compound.
-
-
Adenosine Deaminase Treatment: Pre-treat the membrane preparation with adenosine deaminase (2 units/mL) for 30 minutes at room temperature to remove any endogenous adenosine.
-
Incubation: Add 20-50 µg of membrane protein to each well. Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Experimental Workflow Diagram
Materials:
-
A3AR-expressing cells (e.g., CHO or HEK293).
-
Cell culture medium.
-
This compound.
-
A3AR agonist (e.g., IB-MECA).
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed A3AR-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX). Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an A3AR agonist (typically the EC80 concentration, e.g., 100 nM IB-MECA) along with a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal and forskolin-only controls.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only response (100%) and the agonist-inhibited response (0%).
-
Plot the percentage of inhibition reversal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of cAMP accumulation.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium.
Experimental Workflow Diagram
Materials:
-
A3AR-expressing cells (e.g., CHO or HEK293).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A3AR agonist (e.g., IB-MECA).
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed A3AR-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to form a confluent monolayer overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in Assay Buffer containing probenecid (e.g., 2.5 mM). Incubate for 60 minutes at 37°C.
-
Pre-incubation with Antagonist: After the dye loading, wash the cells with Assay Buffer. Add Assay Buffer containing serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Injection and Reading: Inject a fixed concentration of the A3AR agonist (typically the EC80 concentration) into each well and immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response with agonist alone (100%) and the basal response (0%).
-
Plot the percentage of inhibition of the calcium response against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
-
References
Application Notes and Protocols for MRS1186 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and highly selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in the modulation of inflammatory pathways. The A3AR is expressed on various immune cells, including mast cells, neutrophils, eosinophils, and lymphocytes. Its activation or inhibition can significantly influence the release of inflammatory mediators, making it a compelling target for therapeutic intervention in a range of inflammatory conditions. These application notes provide an overview of the potential uses of this compound in preclinical inflammation research models and offer detailed protocols for its application.
Mechanism of Action in Inflammation
The A3 adenosine receptor, when activated by its endogenous ligand adenosine, can exert both pro- and anti-inflammatory effects depending on the cellular context and the duration of stimulation. In many inflammatory scenarios, sustained A3AR activation is associated with the upregulation of pro-inflammatory signaling pathways. This compound, by blocking the A3AR, is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of downstream signaling cascades that lead to the production and release of key inflammatory mediators.
A primary mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4] By antagonizing the A3AR, this compound can prevent the activation of NF-κB, thereby reducing the transcription and subsequent release of these potent inflammatory cytokines.[1]
The anti-inflammatory potential of A3AR antagonists is supported by studies on similar compounds. For instance, the A3AR antagonist MRS1523 has been shown to reverse the effects of A3AR agonists on inflammatory cytokine production.
Potential Applications in Inflammation Research Models
Based on the known role of the A3 adenosine receptor in inflammation, this compound is a valuable tool for investigating its contribution to the pathophysiology of various inflammatory diseases. Potential applications include:
-
In Vitro Models of Inflammation:
-
Lipopolysaccharide (LPS)-Stimulated Macrophages/Monocytes: To investigate the effect of A3AR blockade on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and other inflammatory mediators.
-
Mast Cell Degranulation Assays: To assess the role of A3AR in mast cell activation and the release of histamine and other allergic mediators.
-
Neutrophil Chemotaxis and Activation Assays: To study the involvement of A3AR in neutrophil migration and respiratory burst.
-
-
In Vivo Models of Inflammation:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation to evaluate the anti-edematous and anti-inflammatory effects of this compound.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: A model of inflammatory bowel disease to assess the potential of this compound to ameliorate intestinal inflammation.
-
Collagen-Induced Arthritis (CIA): A model of rheumatoid arthritis to investigate the therapeutic potential of this compound in autoimmune joint inflammation.
-
Neuroinflammation Models: To explore the role of A3AR in neurodegenerative diseases with an inflammatory component.
-
Data Presentation
While specific quantitative data for this compound in these models is not yet widely published, the following tables provide a template for how such data could be structured and what outcomes might be expected based on the activity of other A3AR antagonists.
Table 1: Effect of A3AR Antagonists on Pro-Inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (In Vitro)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 1500 ± 120 | 800 ± 75 | 350 ± 40 |
| LPS (1 µg/mL) | 8500 ± 650 | 4500 ± 400 | 1800 ± 150 |
| LPS + A3AR Antagonist (1 µM) | 4200 ± 380 | 2300 ± 210 | 950 ± 90 |
| LPS + A3AR Antagonist (10 µM) | 2100 ± 190 | 1100 ± 100 | 500 ± 50 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of A3AR Antagonists on Paw Edema in a Carrageenan-Induced Mouse Model (In Vivo)
| Treatment Group | Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Vehicle Control | 0.85 ± 0.07 | - |
| Carrageenan | 1.75 ± 0.15 | 0 |
| Carrageenan + A3AR Antagonist (1 mg/kg) | 1.20 ± 0.11 | 31.4 |
| Carrageenan + A3AR Antagonist (10 mg/kg) | 0.95 ± 0.09 | 45.7 |
| Carrageenan + Indomethacin (10 mg/kg) | 0.90 ± 0.08 | 48.6 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Protocol: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of TNF-α in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle for this compound)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with this compound: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in culture medium to achieve a final concentration of 1 µg/mL.
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only treated group.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo inflammation model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carrageenan (lambda, Type IV)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
-
Animal handling restraints
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the mice into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + this compound (e.g., 1 mg/kg, intraperitoneally)
-
Group 4: Carrageenan + this compound (e.g., 10 mg/kg, intraperitoneally)
-
Group 5: Carrageenan + Indomethacin (10 mg/kg, intraperitoneally)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Drug Administration: Administer this compound, vehicle, or indomethacin intraperitoneally 30 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 50 µL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume for each mouse at each time point by subtracting the baseline measurement. Determine the percentage inhibition of edema for each treatment group compared to the carrageenan + vehicle group using the following formula:
-
% Inhibition = [ (Paw Volume Increase in Control - Paw Volume Increase in Treated) / Paw Volume Increase in Control ] x 100
-
-
Euthanasia and Tissue Collection (Optional): At the end of the experiment, euthanize the mice and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Visualizations
References
- 1. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An adenosine A3 receptor agonist inhibits DSS-induced colitis in mice through modulation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of adenosine A3 receptor reduces early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats | Aging [aging-us.com]
- 4. Activation of adenosine A3 receptor inhibits inflammatory cytokine production in colonic mucosa of patients with ulcerative colitis by down-regulating the nuclear factor-kappa B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurodegenerative Disease with MRS1186
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including neuroinflammation and neuronal cell death.[1] The A3AR is increasingly recognized as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These application notes provide a comprehensive overview of the utility of this compound as a research tool to investigate the role of the A3AR in neurodegeneration and to evaluate its therapeutic potential. Detailed protocols for key in vitro experiments are also provided.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the A3 adenosine receptor, thereby blocking the downstream signaling cascades initiated by the endogenous agonist, adenosine. The A3AR primarily couples to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). By antagonizing these pathways, this compound can modulate a range of cellular responses, including inflammation, apoptosis, and neurotransmission.
Below is a diagram illustrating the canonical A3 adenosine receptor signaling pathway and the inhibitory action of this compound.
Caption: A3 Adenosine Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the binding affinity of this compound for the human A3 adenosine receptor. While specific functional data for this compound in neurodegenerative disease models is limited, data for structurally related A3AR antagonists are included for comparative purposes.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Human A3AR | Radioligand Binding | 7.66 | - | [1] |
| MRS1523 | Rat A3AR | Functional (OGD) | - | ~100 | [2] |
| MRE 3008F20 | Human A3AR | Radioligand Binding | 0.80 | - | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to study the effects of this compound in the context of neurodegenerative diseases are provided below. These protocols can be adapted for specific cell types and experimental questions.
In Vitro Neuroinflammation Model using Microglia
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Materials:
-
BV-2 microglial cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for cytokine and NO analysis. The remaining cells can be lysed for protein or RNA analysis.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
In Vitro Neuroprotection Assay against Beta-Amyloid Toxicity
This protocol outlines a method to evaluate the neuroprotective effects of this compound against beta-amyloid (Aβ)-induced toxicity in a human neuroblastoma cell line.
Experimental Workflow:
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS1186 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3AR is increasingly recognized as a promising therapeutic target in oncology due to its significant overexpression in various tumor types, including prostate, breast, lung, and colon cancer, while maintaining low expression levels in normal tissues.[1][2] Antagonism of A3AR has been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle, making this compound a valuable tool for investigating the role of A3AR in cancer biology and for preclinical evaluation as a potential anti-cancer agent.[3][4]
These application notes provide an overview of the utility of this compound in cancer research, including its mechanism of action, effects on key signaling pathways, and protocols for in vitro and in vivo studies.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by blocking the A3 adenosine receptor. The activation of A3AR in cancer cells can have dual effects, either promoting or inhibiting tumor growth, depending on the cancer type and the specific signaling context.[5] However, antagonism of A3AR has been demonstrated to predominantly lead to anti-proliferative and pro-apoptotic outcomes in several cancer models.
The anti-tumor activity of A3AR antagonists is associated with the modulation of key intracellular signaling pathways, including:
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common feature of many cancers. A3AR antagonists have been shown to inhibit the activation of Akt, a central kinase in this pathway, thereby promoting apoptosis and inhibiting cell proliferation.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of various cancers. A3AR antagonists can modulate this pathway, leading to the destabilization of β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and survival.
The diagram below illustrates the proposed mechanism of action for an A3AR antagonist like this compound in a cancer cell.
Quantitative Data
The following tables summarize the in vitro efficacy of representative A3AR antagonists in various cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Antiproliferative and Cytotoxic Activity of A3AR Antagonists in Prostate Cancer Cell Lines.
| Compound | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |
| Compound 12 | PC3 | 14 | 29 | 59 | |
| AR 292 | LNCaP | 3.5 | - | - | |
| DU-145 | 7 | - | - | ||
| PC3 | 7 | - | - | ||
| AR 357 | LNCaP | 15 | - | - | |
| DU-145 | 18 | - | - | ||
| PC3 | 12 | - | - |
GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.
Cell Viability Assay (SRB Assay)
This protocol is adapted from the National Cancer Institute's protocol for determining cell viability upon treatment with a test compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at the appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀, TGI, and LC₅₀ values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the indicated time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as histology, immunohistochemistry, or Western blotting.
Conclusion
This compound, as a selective A3AR antagonist, represents a valuable research tool for elucidating the role of the A3 adenosine receptor in cancer. The provided protocols and data on analogous compounds offer a solid foundation for designing and executing experiments to investigate the anti-cancer potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer models and to fully delineate its mechanism of action.
References
- 1. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptor antagonists as anti-tumor treatment in human prostate cancer: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS1186 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of MRS1186, a selective antagonist of the A3 adenosine receptor (A3AR). This document includes detailed protocols for creating a stock solution, information on the compound's chemical properties, and an overview of its mechanism of action. The provided experimental protocols and diagrams are intended to facilitate the effective use of this compound in research and drug development settings.
Introduction to this compound
This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor involved in various physiological and pathophysiological processes. Due to its selectivity, this compound is a valuable tool for investigating the role of the A3AR in conditions such as inflammation, cancer, and cardiovascular diseases. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Synonyms | 3-Ethyl-5-benzyl-2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₃₂H₂₉NO₄ |
| Molecular Weight | 491.58 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 491.58 ( g/mol ) / 1000
-
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.92 mg of this compound.
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.
-
Working Dilutions
For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[1] Prepare working dilutions of this compound by diluting the stock solution in the appropriate cell culture medium immediately before use.
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist at the A3 adenosine receptor. The A3AR is a G protein-coupled receptor that primarily couples to Gi and Gq proteins.[2][3] By blocking the binding of adenosine to the A3AR, this compound inhibits the downstream signaling cascades initiated by this receptor.
The primary signaling pathways modulated by the A3 adenosine receptor are:
-
Gi-Coupled Pathway: Activation of the A3AR by adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Gq-Coupled Pathway: A3AR activation can also stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[4]
-
MAPK/ERK Pathway: The A3AR signaling can also influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
The following diagram illustrates the A3 adenosine receptor signaling pathway and the point of inhibition by this compound.
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS1186 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRS1186, a potent and selective antagonist for the human A3 adenosine receptor (A3AR), in radioligand binding assays. This document includes detailed protocols, data presentation tables, and visualizations to facilitate the accurate determination of binding affinities and the characterization of the A3 adenosine receptor.
Introduction to this compound
This compound is a valuable pharmacological tool for studying the A3 adenosine receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Radioligand binding assays are the gold standard for quantifying the interaction of ligands like this compound with their target receptors. These assays are essential for determining key parameters such as the inhibitor constant (Kᵢ), which reflects the affinity of the antagonist for the receptor.
Data Presentation: Binding Affinity of this compound and Other A3AR Antagonists
| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human A3AR | [¹²⁵I]I-AB-MECA | 7.66 | [1] |
| MRS1523 | Human A3AR | [¹²⁵I]AB-MECA | 18.9 | [2] |
| MRS1523 | Rat A3AR | [¹²⁵I]AB-MECA | 113 | [2] |
| MRS1220 | Human A3AR | [¹²⁵I]AB-MECA | 0.65 | |
| MRS1220 | Rat A3AR | [¹²⁵I]AB-MECA | >30,000 | [3] |
Experimental Protocols
This section provides detailed protocols for performing competitive and saturation radioligand binding assays to characterize the interaction of this compound with the A3 adenosine receptor.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the Kᵢ value of this compound by measuring its ability to displace a known radioligand, [¹²⁵I]I-AB-MECA, from the A3AR.
Materials:
-
Membrane Preparation: Cell membranes expressing the A3 adenosine receptor (e.g., from CHO or HEK293 cells transfected with the human A3AR).
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist or antagonist (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 100 µL:
-
50 µL of membrane suspension.
-
25 µL of this compound at various concentrations (typically ranging from 0.1 nM to 10 µM) or vehicle for total binding wells. For non-specific binding wells, add 25 µL of the non-specific binding control.
-
25 µL of [¹²⁵I]I-AB-MECA at a concentration close to its Kₑ (typically ~1.5 nM)[4].
-
-
Incubation: Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Saturation Radioligand Binding Assay
This protocol is used to determine the density of receptors (Bₘₐₓ) and the dissociation constant (Kₑ) of the radioligand ([¹²⁵I]I-AB-MECA) for the A3AR.
Materials: Same as in Protocol 1, excluding the test compound (this compound).
Procedure:
-
Membrane Preparation: Prepare the membrane suspension as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 100 µL:
-
50 µL of membrane suspension.
-
25 µL of assay buffer for total binding wells or a high concentration of a non-radiolabeled A3AR ligand for non-specific binding wells.
-
25 µL of [¹²⁵I]I-AB-MECA at various concentrations (typically ranging from 0.1 to 20 nM).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation.
-
Filtration and Counting: Follow the same procedure as in Protocol 1.
-
Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Determine the Kₑ and Bₘₐₓ values by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.
-
Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is coupled to both inhibitory (Gᵢ) and stimulatory (Gᵩ) G proteins, leading to a complex array of downstream signaling events.
Caption: A3 Adenosine Receptor Signaling Cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a Competitive Binding Assay.
Principle of Competitive Radioligand Binding
This diagram illustrates the fundamental principle of a competitive radioligand binding assay.
Caption: Principle of Competitive Radioligand Binding.
References
- 1. The Cross-Species A3 Adenosine-Receptor Antagonist MRS 1292 Inhibits Adenosine-Triggered Human Nonpigmented Ciliary Epithelial Cell Fluid Release and Reduces Mouse Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS1186 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS1186 is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including those within the cardiovascular system.[1] With a binding affinity (Ki) of 7.66 nM for the hA3AR, this compound serves as a valuable pharmacological tool for elucidating the role of this receptor in cardiac function and disease.[1] The A3AR is expressed in the heart and its activation has been linked to cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[2][3] Understanding the signaling pathways modulated by A3AR and the effects of its antagonism by this compound is crucial for the development of novel therapeutic strategies for cardiovascular conditions.[2]
These application notes provide an overview of the utility of this compound in cardiovascular research, including its mechanism of action, key signaling pathways, and detailed protocols for in vitro and in vivo experimental applications.
Mechanism of Action and Signaling Pathways
The A3 adenosine receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, adenosine, A3AR initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and phospholipase D (PLD), resulting in the production of inositol trisphosphate (IP3), diacylglycerol (DAG), and phosphatidic acid. These second messengers, in turn, activate protein kinase C (PKC) and modulate intracellular calcium concentrations. Downstream effectors of A3AR signaling in the cardiovascular system include ATP-sensitive potassium (KATP) channels and mitogen-activated protein kinases (MAPKs), which play crucial roles in cardioprotection.
This compound, as a competitive antagonist, blocks the binding of adenosine and other A3AR agonists to the receptor, thereby inhibiting these downstream signaling events. This allows researchers to investigate the physiological and pathological roles of endogenous adenosine acting through the A3AR in various cardiovascular models.
Signaling Pathway of A3 Adenosine Receptor
Caption: A3 Adenosine Receptor Signaling Pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that specific functional data for this compound in many cardiovascular assays are not extensively reported in the literature. The provided Ki value is a key indicator of its high affinity and potency.
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 7.66 nM | Human A3 Adenosine Receptor |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the A3 adenosine receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation:
-
Isolate cardiac tissue (e.g., ventricular muscle) from the species of interest.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of cardiac membrane preparation (typically 20-50 µg of protein).
-
50 µL of a radiolabeled A3AR agonist (e.g., [¹²⁵I]AB-MECA) at a concentration near its Kd.
-
50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding, add a high concentration of a non-labeled A3AR agonist (e.g., 10 µM NECA).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase in cardiac cells or membranes.
Protocol:
-
Cell Culture/Membrane Preparation:
-
Use primary cardiomyocytes or a suitable cardiac cell line expressing A3ARs. Alternatively, prepare cardiac membranes as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
Pre-incubate the cells or membranes with varying concentrations of this compound for 15-30 minutes.
-
Add a known A3AR agonist (e.g., 100 nM IB-MECA) to stimulate the receptor.
-
Simultaneously or shortly after, add forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the reaction by adding a lysis buffer or by heat inactivation.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
3. Intracellular Calcium Mobilization Assay
This assay assesses the effect of this compound on A3AR-mediated changes in intracellular calcium concentration ([Ca²⁺]i).
Protocol:
-
Cell Preparation:
-
Plate primary cardiomyocytes or a cardiac cell line onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Calcium Imaging:
-
Wash the cells to remove excess dye and replace with a physiological buffer.
-
Acquire baseline fluorescence readings using a fluorescence microscope or a plate reader equipped for kinetic reads.
-
Add varying concentrations of this compound and incubate for a short period.
-
Stimulate the cells with an A3AR agonist (e.g., IB-MECA).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in [Ca²⁺]i based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
-
Determine the effect of this compound on the agonist-induced calcium response.
-
In Vivo Assays
1. Myocardial Ischemia-Reperfusion Injury Model
This model is used to evaluate the effect of this compound on infarct size and cardiac function following an ischemic insult.
Experimental Workflow: Myocardial Ischemia-Reperfusion Model
Caption: Workflow for Myocardial Ischemia-Reperfusion Injury Model.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent.
-
Intubate and mechanically ventilate the animal.
-
Monitor vital signs, including ECG and body temperature.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD and create a snare for reversible occlusion.
-
-
Ischemia and Reperfusion:
-
Induce regional myocardial ischemia by tightening the snare for a defined period (e.g., 30-45 minutes).
-
Administer this compound or vehicle at a predetermined time point (e.g., intravenously before ischemia or just before reperfusion).
-
Release the snare to allow for reperfusion of the ischemic myocardium for a specified duration (e.g., 2 to 24 hours).
-
-
Infarct Size Assessment:
-
At the end of the reperfusion period, excise the heart.
-
Perfuse the aorta with a dye such as Evans blue to delineate the area at risk (AAR).
-
Slice the ventricles and incubate the slices in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR or the total left ventricular area using image analysis software.
-
-
Cardiac Function Assessment:
-
Perform echocardiography at baseline and at the end of the experiment to assess cardiac function parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
-
2. Hemodynamic Measurements
This protocol is for assessing the in vivo cardiovascular effects of this compound on parameters such as blood pressure and heart rate.
Protocol:
-
Animal Instrumentation:
-
Anesthetize the animal.
-
Insert a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Insert a catheter into a major vein (e.g., jugular or femoral vein) for drug administration.
-
Record baseline hemodynamic parameters, including mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.
-
-
Drug Administration:
-
Administer increasing doses of this compound intravenously and record the hemodynamic responses at each dose.
-
Alternatively, administer a single bolus dose and monitor the hemodynamic changes over time.
-
-
Data Analysis:
-
Calculate the change in each hemodynamic parameter from baseline at each dose or time point.
-
Analyze the dose-response relationship for the effects of this compound on blood pressure and heart rate.
-
Conclusion
This compound is a valuable research tool for investigating the role of the A3 adenosine receptor in cardiovascular physiology and pathology. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of in vitro and in vivo experimental settings. By carefully designing and executing these experiments, researchers can further elucidate the therapeutic potential of targeting the A3AR in cardiovascular diseases.
References
Troubleshooting & Optimization
MRS1186 Technical Support Center: Navigating Solubility and Experimental Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and handling of MRS1186, a potent and selective human A3 adenosine receptor (hA3AR) antagonist. Due to its hydrophobic nature, researchers may encounter challenges in dissolving and maintaining the stability of this compound in aqueous solutions for in vitro and in vivo experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical properties and common laboratory practice for similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q2: How do I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. It is crucial to use high-purity, anhydrous DMSO to minimize the introduction of water, which can lead to precipitation.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Please refer to the "Troubleshooting Guide: Precipitation Issues" for a step-by-step approach to resolving this problem. Key strategies include optimizing the final DMSO concentration, vortexing, and gentle warming.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the A3 adenosine receptor (A3AR). A3ARs are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A3AR activation can also stimulate the phospholipase C (PLC) pathway and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38. As an antagonist, this compound blocks these downstream signaling events initiated by A3AR agonists.
Q5: What is the recommended storage condition for the this compound stock solution?
A5: Aliquot the this compound DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Data Presentation: this compound Solubility
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate | May be used for some applications, but lower solubility than DMSO is expected. |
| Water | Very Low / Insoluble | Direct dissolution in aqueous solutions is not recommended. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Direct dissolution in aqueous buffers is not recommended. |
Troubleshooting Guide: Precipitation Issues
Encountering precipitation when working with this compound can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.
Caption: A logical workflow to address this compound precipitation.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for a Cell-Based A3AR Antagonism Assay
This protocol provides a general framework for assessing the antagonistic activity of this compound in a cell line expressing the human A3 adenosine receptor.
Caption: Workflow for an A3AR antagonism assay.
Materials:
-
Human A3AR-expressing cell line (e.g., HEK293 or CHO cells)
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Cell culture medium and supplements
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This compound stock solution (10 mM in DMSO)
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A3AR agonist (e.g., IB-MECA)
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cAMP assay kit
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96-well cell culture plates
Methodology:
-
Seed the hA3AR-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The next day, carefully remove the culture medium.
-
Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.
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Add the this compound dilutions to the respective wells and pre-incubate the cells for 20-30 minutes at 37°C.
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Prepare a solution of the A3AR agonist (e.g., IB-MECA) at a concentration that elicits a submaximal response (e.g., EC80).
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Add the agonist solution to the wells (except for the negative control wells) and incubate for the recommended time (e.g., 15-30 minutes at 37°C).
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Lyse the cells according to the cAMP assay kit manufacturer's instructions.
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Measure the intracellular cAMP levels using a suitable plate reader.
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Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Signaling Pathway
A3 Adenosine Receptor Signaling Pathway
This compound acts as an antagonist at the A3 adenosine receptor, thereby blocking the signaling cascade initiated by the binding of an agonist.
Caption: Simplified A3AR signaling cascade.
MRS1186 stability in culture media
Welcome to the technical support center for MRS1186. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM.[1][2] The A3 adenosine receptor is a G protein-coupled receptor (GPCR). Its activation typically couples to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This modulation of cAMP levels affects various downstream signaling pathways. The A3AR can also couple to Gq proteins, influencing other signaling cascades.[4]
Q2: What are the general recommendations for storing this compound?
For optimal stability, it is recommended to store this compound in its lyophilized form at -20°C, kept desiccated. In this state, the chemical is reported to be stable for up to 36 months. Once reconstituted in a solvent such as DMSO, the solution should be stored at -20°C and used within one month to prevent potential degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What factors can influence the stability of this compound in my cell culture medium?
While specific stability data for this compound in culture media is not extensively published, the stability of small molecules in such aqueous environments can be influenced by several factors:
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Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of chemical compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of compounds susceptible to pH-dependent hydrolysis.
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Media Components: Certain components within the culture media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and potentially degrade the compound.
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Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is good practice to protect solutions containing this compound from light.
-
Oxygen: Dissolved oxygen in the medium can lead to oxidative degradation of susceptible molecules.
Troubleshooting Guide
Issue: Inconsistent or weaker than expected experimental results with this compound.
This issue could be related to the degradation of this compound in your culture medium over the course of the experiment, leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
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Ensure your this compound stock solution has been stored correctly and is within the recommended one-month use period if in solution.
-
If the stock is old, consider preparing a fresh one from lyophilized powder.
-
-
Assess Stability in Your Specific Medium:
-
The stability of this compound can vary between different types of media (e.g., DMEM, RPMI-1640) and serum concentrations. It is highly recommended to perform a stability study under your specific experimental conditions.
-
A detailed protocol for assessing stability is provided below.
-
-
Minimize Exposure to Harsh Conditions:
-
Prepare fresh working solutions of this compound in culture medium for each experiment.
-
Protect the compound from light by using amber tubes and minimizing exposure during experimental setup.
-
If the compound is found to be unstable, consider a shorter experimental duration or replenishing the medium with fresh this compound at regular intervals.
-
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| IUPAC Name | 5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine | |
| Molecular Formula | C23H21N9O3 | |
| Molecular Weight | 483.48 g/mol | |
| Target | Human A3 Adenosine Receptor (hA3AR) | |
| Ki | 7.66 nM | |
| Storage (Lyophilized) | -20°C, desiccated, for up to 36 months | |
| Storage (In Solution) | -20°C, for up to 1 month |
Table 2: General Factors Affecting Small Molecule Stability in Culture Media
| Factor | Potential Impact | Mitigation Strategies |
| Temperature (37°C) | Increased rate of chemical degradation. | Conduct time-course experiments to determine stability; if unstable, reduce experiment duration or replenish compound. |
| pH (7.2-7.4) | Hydrolysis of susceptible chemical bonds. | Test stability at the specific pH of your medium. |
| Media Components | Catalysis of degradation by metals or reaction with nucleophiles like cysteine. | If instability is suspected, test in a simpler buffer or serum-free medium to identify problematic components. |
| Light | Photodegradation. | Protect solutions from light using amber tubes or by covering plates with foil. |
| Oxygen | Oxidation. | While difficult to control in standard cell culture, be aware of this potential factor. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, amber microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN) or other suitable organic solvent
Procedure:
-
Preparation of Spiked Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a working solution of this compound by diluting the stock solution into the pre-warmed medium to your final desired experimental concentration (e.g., 10 µM).
-
Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all samples.
-
-
Sample Incubation and Collection:
-
Aliquot the spiked medium into sterile, amber microcentrifuge tubes.
-
Immediately take a sample and process it as described in step 3. This will serve as your Time 0 (T=0) reference.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube for analysis.
-
-
Sample Processing:
-
To precipitate proteins and halt any further degradation, add 3 volumes of cold acetonitrile to your collected sample (e.g., 300 µL of ACN for 100 µL of medium).
-
Vortex the sample thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration using the following formula:
-
% Remaining = (Concentration at Time X / Concentration at Time 0) * 100
-
-
Visualizations
References
Technical Support Center: Optimizing MRS1186 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of MRS1186 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human A3 adenosine receptor (A3AR). Its mechanism of action involves binding to the A3AR, thereby blocking the receptor's activation by its endogenous ligand, adenosine. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. This inhibition of A3AR activation prevents the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence that A3AR can couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration range for in vitro cell-based assays would be from 1 nM to 10 µM. However, the optimal concentration is highly dependent on the specific cell type, the expression level of the A3 adenosine receptor, and the particular assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for several months. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be a selective A3AR antagonist, like any pharmacological agent, it may exhibit off-target effects at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated by A3AR inhibition. This can include using cell lines that do not express A3AR or using a structurally different A3AR antagonist to see if a similar effect is observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO is too high, or the solubility limit in the aqueous medium has been exceeded. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. When diluting the DMSO stock solution, add it to the medium slowly while vortexing or mixing to ensure proper dispersion. If precipitation persists, consider preparing a lower concentration stock solution in DMSO. |
| No or low antagonist activity observed. | The concentration of this compound is too low. The agonist concentration is too high. The cells do not express a functional A3AR. The compound has degraded. | Perform a wider dose-response curve for this compound. Optimize the agonist concentration; an EC80 concentration of the agonist is often recommended for antagonist assays. Confirm A3AR expression in your cell line using techniques like qPCR or Western blotting. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Observed cytotoxicity at expected effective concentrations. | The compound itself is toxic to the specific cell line at the tested concentrations. The final DMSO concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. Ensure the final DMSO concentration is below cytotoxic levels (generally <0.5%). |
| High background signal in functional assays (e.g., cAMP assay). | Basal activity of the A3 adenosine receptor in the absence of an agonist. | Some GPCRs exhibit constitutive activity. This can be assessed by observing if this compound alone (in the absence of an agonist) can modulate the basal signal. |
| Variability between experimental repeats. | Inconsistent cell plating density. Inconsistent incubation times. Instability of reagents. | Ensure consistent cell seeding density across all wells and plates. Standardize all incubation times for agonist and antagonist treatments. Prepare fresh reagents and dilutions for each experiment. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Data not explicitly found in a consolidated source. It is generally soluble in DMSO. | It is recommended to prepare stock solutions in the range of 1-10 mM. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble. | Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock solution. |
Table 2: IC50 Values of this compound
| Cell Line | Assay Type | Reported IC50 | Reference |
| Data not available in a consolidated table from the performed search. Researchers should perform dose-response experiments to determine the IC50 in their system of interest. |
IC50 values are highly dependent on the specific experimental conditions, including the cell line, agonist concentration, and assay methodology. Therefore, the values can vary between different studies.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Functional Assay
Objective: To determine the concentration range at which this compound effectively antagonizes the A3AR-mediated inhibition of cAMP production.
Materials:
-
Cells expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
A3AR agonist (e.g., IB-MECA)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit
-
96-well plates
Procedure:
-
Cell Plating: Seed the A3AR-expressing cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. Also, prepare the A3AR agonist at a concentration that elicits approximately 80% of its maximal effect (EC80).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for 20-30 minutes at 37°C. Include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Agonist Stimulation: Add the A3AR agonist (at its EC80 concentration) to the wells containing this compound and the vehicle control. Also, include wells with agonist alone and cells alone (basal control).
-
Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The concentration of this compound that inhibits 50% of the agonist-induced effect is the IC50 value.
Protocol 2: Cytotoxicity Assay for this compound
Objective: To determine the concentration range at which this compound is not toxic to the cells used in the primary assay.
Materials:
-
The same cell line used for the functional assay
-
Cell culture medium
-
This compound
-
MTT, XTT, or LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a range of this compound concentrations, typically from a low nanomolar to a high micromolar range. Add these concentrations to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for the same duration as your planned functional experiment (e.g., 24 or 48 hours).
-
Viability Measurement: Perform the cytotoxicity assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, and then measure absorbance).
-
Data Analysis: Plot cell viability (%) against the concentration of this compound. Determine the highest concentration of this compound that does not significantly reduce cell viability. This concentration should be higher than the effective concentrations observed in your functional assays.
Visualizations
Caption: A3 Adenosine Receptor signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: Investigating Off-Target Effects of MRS1186
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of MRS1186, a selective antagonist of the A3 adenosine receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a 1,4-dihydropyridine derivative that acts as a selective antagonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, making it a target for therapeutic intervention in conditions like inflammation, cancer, and ischemia.
Q2: I am seeing unexpected results in my experiments with this compound. What are the known or suspected off-target effects?
Q3: Why are my results with this compound different in rodent models compared to human cell lines?
Significant species-dependent differences in the affinity and selectivity of A3AR antagonists are well-documented. Many antagonists that are potent and selective for the human A3AR show significantly lower affinity and selectivity for rodent A3ARs. For instance, the structurally related antagonist MRS1220 is highly potent at the human A3AR but is largely inactive at rat and mouse A3ARs. It is crucial to validate the activity of this compound in the specific species and cell system being used.
Q4: How can I confirm that the observed effect of this compound is mediated by the A3 adenosine receptor?
To confirm A3AR-mediated effects, consider the following controls:
-
Use of a structurally different A3AR antagonist: Employ another validated A3AR antagonist with a different chemical scaffold to see if it replicates the effect.
-
Knockdown or knockout models: Use cell lines or animal models where the A3AR has been knocked down (e.g., using siRNA) or knocked out to verify that the effect of this compound is absent.
-
Schild Analysis: Perform a Schild analysis to determine if this compound acts as a competitive antagonist at the A3AR in your functional assay. A slope of 1 in a Schild plot is indicative of competitive antagonism.
Q5: I am not observing the expected antagonism in my cAMP assay. What could be the issue?
Troubleshooting a cAMP assay for an A3AR antagonist involves several considerations:
-
Cellular System: Ensure your cells express functional A3ARs coupled to Gi, which inhibits adenylyl cyclase.
-
Agonist Concentration: Use an appropriate concentration of an A3AR agonist (e.g., Cl-IB-MECA) that gives a submaximal response (EC80 is often used) to allow for measurable antagonism.
-
Forskolin Stimulation: The A3AR is Gi-coupled, so you need to stimulate adenylyl cyclase with an agent like forskolin to measure the inhibitory effect of the agonist and its reversal by the antagonist.
-
Inverse Agonism: Some compounds initially characterized as neutral antagonists have been shown to exhibit inverse agonism in certain assay systems. This would manifest as an increase in the basal cAMP levels in the absence of an agonist.
-
Species Differences: As mentioned, ensure this compound is active in the species from which your cells are derived.
Troubleshooting Guides
Troubleshooting Unexpected Calcium Signaling Effects
| Problem | Possible Cause | Suggested Solution |
| Unexpected increase or decrease in intracellular calcium upon this compound application. | This compound may be acting as an L-type calcium channel blocker due to its dihydropyridine structure. | 1. Perform calcium imaging experiments in the presence of a known L-type calcium channel agonist (e.g., Bay K8644) to see if this compound can block the agonist-induced calcium influx. 2. Use a structurally unrelated A3AR antagonist as a control to determine if the calcium effect is A3AR-independent. 3. Consider using patch-clamp electrophysiology to directly measure the effect of this compound on L-type calcium channel currents. |
| Inconsistent results in calcium imaging experiments. | 1. Inconsistent dye loading. 2. Phototoxicity or photobleaching. 3. Cell health issues. 4. Solvent effects (e.g., DMSO). | 1. Optimize dye loading concentration and incubation time. 2. Reduce laser power and exposure time. 3. Ensure cells are healthy and not overgrown. 4. Include a vehicle control with the same concentration of the solvent used to dissolve this compound. |
Troubleshooting Inconsistent Adenosine Receptor Selectivity
| Problem | Possible Cause | Suggested Solution |
| This compound shows activity at other adenosine receptor subtypes (A1, A2A, A2B). | 1. High concentration of this compound used. 2. Species-specific differences in receptor subtypes. | 1. Perform dose-response curves to determine the potency of this compound at each adenosine receptor subtype and calculate the selectivity ratios. 2. Use cell lines expressing the human orthologs of the adenosine receptors for more clinically relevant selectivity data. |
| Conflicting selectivity data compared to published literature. | Differences in experimental conditions (e.g., radioligand used, buffer composition, cell line). | Carefully document and compare your experimental protocol with the published methods. If possible, use the same cell lines and radioligands for a direct comparison. |
Quantitative Data Summary
Disclaimer: Comprehensive binding affinity data for this compound across all human adenosine receptor subtypes is not consistently available in a single source. The following table includes data for this compound where available and for structurally related 1,4-dihydropyridine A3AR antagonists to provide an indication of expected affinities and selectivities. Researchers should empirically determine these values in their specific assay systems.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Species | Reference |
| MRS1191 | >10,000 | >10,000 | >10,000 | 31 | Human | [1] |
| MRS1220 | 4,200 | 1,400 | >10,000 | 0.65 | Human | [2] |
| MRS1220 | >10,000 | >10,000 | >10,000 | >10,000 | Rat/Mouse | [3] |
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for adenosine receptor subtypes.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
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Assay buffer (50 mM Tris-HCl, pH 7.4, with additives like MgCl2 and adenosine deaminase as required for the specific receptor subtype).
-
Increasing concentrations of this compound.
-
A fixed concentration of a suitable radioligand (e.g., [3H]CCPA for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3).
-
Cell membranes (typically 20-50 µg of protein per well).
-
-
To determine non-specific binding, add a high concentration of a non-radiolabeled standard antagonist (e.g., XAC for A1/A2A, MRS1220 for human A3).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for A3AR Antagonism
This protocol outlines a method to assess the functional antagonism of this compound at the A3 adenosine receptor.
-
Cell Culture:
-
Plate cells expressing the human A3AR in a 96-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed, submaximal (EC80) concentration of an A3AR agonist (e.g., Cl-IB-MECA) and a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the basal and forskolin-only controls.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Normalize the data to the response induced by forskolin alone (100%) and the response in the presence of the A3AR agonist and forskolin (0%).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
If performing a Schild analysis, use multiple concentrations of the agonist in the presence of fixed concentrations of this compound.
-
Calcium Imaging for L-type Calcium Channel Blockade
This protocol provides a framework for investigating the potential inhibitory effect of this compound on L-type calcium channels.
-
Cell Preparation and Dye Loading:
-
Plate cells known to express L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with the channel subunits) on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal.
-
Pre-incubate the cells with this compound for a defined period.
-
Stimulate the cells to open L-type calcium channels. This can be achieved by depolarization with a high concentration of potassium chloride (KCl) or by applying an L-type calcium channel agonist like Bay K8644.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity, often expressed as a ratio of the fluorescence relative to the baseline (F/F0).
-
Compare the amplitude of the calcium response in the presence and absence of this compound.
-
Perform a dose-response experiment to determine the IC50 of this compound for inhibiting the calcium influx.
-
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Investigating this compound Off-Target Effects.
Caption: Logical Flow for Troubleshooting Experiments with this compound.
References
Technical Support Center: MRS1186 Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than Expected IC50 Value or Low Potency of this compound
Question: In our functional assay, this compound is showing a significantly higher IC50 value (lower potency) than the reported literature values (around 7.66 nM). What could be the reason for this discrepancy?
Answer: Several factors can contribute to an apparent decrease in the potency of this compound in your experiments. Here is a checklist of potential causes and solutions:
-
Agonist Concentration: The concentration of the A3AR agonist (e.g., IB-MECA) used to stimulate the cells is critical. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.
-
Recommendation: Use an agonist concentration that elicits a submaximal response, typically around the EC80. This provides a sufficient window to observe competitive antagonism.
-
-
Pre-incubation Time: For a competitive antagonist like this compound, it is crucial to allow the antagonist to reach equilibrium with the receptor before adding the agonist.
-
Recommendation: Pre-incubate your cells with this compound for a sufficient period (e.g., 15-30 minutes) before adding the A3AR agonist.
-
-
Compound Integrity: Ensure the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Cell Health and Receptor Expression: The health and passage number of your cells can impact receptor expression levels and signaling competency.
-
Recommendation: Use healthy, low-passage cells for your experiments. Ensure consistent cell seeding density and culture conditions.
-
-
Species Differences: The affinity of some A3AR antagonists can vary between species. If you are using non-human cells or tissues, the potency of this compound may differ from that reported for the human receptor.
Issue 2: Inconsistent or Irreproducible Results Between Experiments
Question: We are observing significant variability in our results with this compound from one experiment to the next. What are the common sources of such inconsistencies?
Answer: Inconsistent results are a common challenge in cell-based assays. Here are key areas to focus on to improve reproducibility:
-
Cell Culture Conditions: Maintain consistent cell culture practices. This includes using the same media formulation, serum batch, and passage number for your cells.
-
Reagent Preparation: Prepare fresh dilutions of this compound and the agonist for each experiment from a validated stock solution.
-
Assay Protocol: Strictly adhere to a standardized assay protocol, paying close attention to incubation times, temperatures, and reagent volumes.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically ≤ 0.5%).
-
Plate Edge Effects: Be mindful of potential "edge effects" in multi-well plates, where wells on the periphery may behave differently due to evaporation or temperature gradients.
-
Recommendation: Avoid using the outer wells of the plate for critical experimental samples, or ensure proper plate sealing and incubation conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent competitive antagonist of the human A3 adenosine receptor (hA3AR).[1][2] The A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins.[3][4] Activation of the A3 receptor by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] As a competitive antagonist, this compound binds to the same site on the A3 receptor as adenosine but does not activate it, thereby blocking the downstream signaling cascade.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For experimental use, further dilutions should be made in the appropriate aqueous buffer or cell culture medium. To avoid degradation, store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in in vivo studies?
A3: Yes, A3 adenosine receptor antagonists, including compounds structurally related to this compound, have been used in in vivo studies. However, it is important to consider potential species differences in receptor affinity and selectivity. The pharmacological properties of this compound may vary between humans and rodent models, for instance. Preliminary in vitro characterization in cells expressing the species-specific receptor is recommended before proceeding with in vivo experiments.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be a selective A3AR antagonist, it is good practice to consider potential off-target effects, especially at higher concentrations. To assess for off-target effects, you can:
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Test the effect of this compound in a parental cell line that does not express the A3AR.
-
Evaluate the activity of this compound against other adenosine receptor subtypes (A1, A2A, A2B) in functional assays.
-
Use a structurally unrelated A3AR antagonist as a control to confirm that the observed effects are specific to A3 receptor blockade.
Quantitative Data
Due to the limited availability of comprehensive public data for this compound, the following table summarizes the binding affinity and selectivity of the closely related and well-characterized A3 adenosine receptor antagonist, MRS1220 . This data can serve as a valuable reference point for designing and interpreting experiments with this compound.
| Parameter | Human A3AR | Human A1AR | Human A2AAR |
| Ki (nM) | 0.65 | >10,000 | >10,000 |
| Selectivity vs. A1AR | >15,000-fold | - | - |
| Selectivity vs. A2AAR | >15,000-fold | - | - |
Note: Data is for MRS1220 and is intended as a reference for the expected selectivity profile of a potent hA3AR antagonist.
Experimental Protocols
Detailed Methodology for a Competitive cAMP Functional Assay
This protocol outlines a common method to determine the potency (IC50) of an A3AR antagonist like this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
A3 adenosine receptor agonist (e.g., IB-MECA)
-
Forskolin (to stimulate adenylyl cyclase)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the A3AR-expressing cells into microplates at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range that will span the expected IC50.
-
Prepare a stock solution of the A3AR agonist (e.g., IB-MECA) and forskolin.
-
-
Assay Protocol:
-
Wash the cells with pre-warmed PBS.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period.
-
Add the serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate with this compound for 15-30 minutes at 37°C.
-
Add a solution containing the A3AR agonist at its EC80 concentration and a fixed concentration of forskolin to all wells except the basal and forskolin-only controls.
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only (100% response) and agonist-stimulated (0% response) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Mandatory Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Competitive cAMP Assay Workflow.
References
Technical Support Center: MRS1186 Species-Specific Activity
Welcome to the technical support center for MRS1186. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the species-specific activity of this A3 adenosine receptor (A3AR) antagonist and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). The A3AR typically couples to Gi/o inhibitory proteins.[1] Activation of A3AR by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] this compound, as an antagonist, blocks the binding of adenosine and other agonists to the A3AR, thereby preventing this downstream signaling cascade.
Q2: Are there significant differences in the activity of this compound between human and rodent species?
Q3: Why is my this compound compound showing little to no effect in my experiments with rat or mouse cells/tissues?
A3: The lack of activity in rodent models is the most common issue encountered with many selective human A3AR antagonists like this compound. As mentioned, the pharmacological properties of these compounds can differ dramatically between species. Numerous heterocyclic antagonists with nanomolar affinity at the human A3AR are inactive or only weakly active at the rat and mouse receptors.[1] Therefore, it is crucial to use cell lines expressing the human recombinant A3AR to study the direct effects of this compound. For in vivo studies in rodents, a compound with proven cross-species activity, such as MRS1523, might be a more suitable choice.
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following table presents data for the closely related and structurally similar A3AR antagonist, MRS1191 , to illustrate the expected species-specific differences.
Table 1: Comparative Binding Affinities (Ki, nM) of A3AR Antagonists Across Species
| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Reference |
| MRS1191 | 31 | 1420 | Largely inactive | |
| MRS1220 | 0.65 | 30000 | Largely inactive | |
| MRS1523 | 18.9 | 113 | 349 |
Disclaimer: This data is for MRS1191 and other related compounds and should be used as a reference to predict the likely behavior of this compound. Researchers should determine the specific activity of their this compound batch in their experimental systems.
Signaling Pathway
The A3 adenosine receptor primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Antagonists like this compound block this pathway by preventing agonist binding.
Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols & Troubleshooting
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human, rat, or mouse A3AR.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a selective A3AR radioligand, such as [125I]AB-MECA.
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing of filters. | Increase the number and volume of washes with ice-cold buffer. | |
| Low specific binding | Low receptor expression in membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |
| High well-to-well variability | Inconsistent pipetting. | Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Incomplete mixing of reagents. | Gently vortex or mix all solutions before adding to the assay plate. |
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Plate cells expressing the A3AR in a 96- or 384-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration (EC80) of an A3AR agonist (e.g., NECA) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Troubleshooting Guide: cAMP Accumulation Assay
| Issue | Possible Cause | Suggested Solution |
| No or weak agonist response | Low receptor expression or G protein coupling. | Ensure the cell line has a robust and reproducible response to a reference agonist. |
| Inactive agonist. | Use a fresh, validated batch of the agonist. | |
| High basal cAMP levels | Constitutive receptor activity. | This can be inherent to the cell line; ensure the assay window is still sufficient. |
| Phosphodiesterase (PDE) activity is too low. | Reduce the concentration of the PDE inhibitor (e.g., IBMX). | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful plating. |
| "Edge effects" in the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| This compound appears to be an agonist | Off-target effects at higher concentrations. | Test this compound alone (without an agonist) to confirm it has no intrinsic activity. |
| The compound may have inverse agonist properties. | This is a possibility for some antagonists and would require further investigation. |
Experimental Workflow Diagrams
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cAMP accumulation functional assay.
References
minimizing non-specific binding of MRS1186
Welcome to the technical support center for MRS1186. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a particular focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor (GPCR). It exerts its effects by binding to the A3AR and preventing the endogenous ligand, adenosine, from activating the receptor and initiating downstream signaling cascades.
Q2: What is non-specific binding and why is it a concern when using this compound?
A2: Non-specific binding refers to the interaction of this compound with components in your experimental system other than its intended target, the A3AR. This can include other proteins, lipids, and even the surfaces of your assay plates and tubes. High non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to accurately measure the specific binding to the A3AR and can result in inaccurate determination of binding affinity and potency.
Q3: What are the initial steps I should take to minimize non-specific binding of this compound?
A3: To minimize non-specific binding, start by optimizing your assay buffer. This includes adjusting the pH and ionic strength, and incorporating additives like Bovine Serum Albumin (BSA) to block non-specific sites. Additionally, ensure you are using low-binding plates and tubes. A thorough washing step with an appropriate ice-cold wash buffer is also crucial to remove unbound ligand.
Q4: Can the hydrophobicity of this compound contribute to non-specific binding?
A4: Yes, hydrophobic compounds have a tendency to interact non-specifically with hydrophobic surfaces of plastics and proteins. To counteract this, you can include a low concentration of a non-ionic surfactant, such as Tween 20, in your assay buffer. This can help to disrupt these hydrophobic interactions and reduce non-specific binding.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding can be a significant challenge in receptor binding assays. This guide provides a systematic approach to identifying and mitigating the common causes of this issue with this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Composition | pH Adjustment: The charge of both this compound and the A3AR can be influenced by pH. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your assay. Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield charged interactions that may contribute to non-specific binding. |
| Interaction with Assay Components | Use of Blocking Agents: Include Bovine Serum Albumin (BSA) in your assay buffer, typically at a concentration of 0.1% to 1%, to block non-specific binding sites on proteins and assay plastics. Addition of Surfactants: For hydrophobic compounds like this compound, adding a non-ionic surfactant like Tween 20 (typically at 0.05% to 0.1%) can reduce non-specific hydrophobic interactions. |
| Inadequate Washing | Optimize Wash Steps: Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound this compound. Ensure the washing is performed rapidly to minimize dissociation of specifically bound ligand. |
| Poor Quality Reagents | Verify Ligand Integrity: Ensure your this compound stock is of high purity and has not degraded. Check Receptor Preparation: Use a high-quality membrane preparation with a good density of the A3AR. |
| Inappropriate Labware | Select Low-Binding Materials: Use polypropylene or other low-protein-binding plates and tubes to minimize the adhesion of this compound to the labware surfaces. |
Experimental Protocols
A3 Adenosine Receptor Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the A3 adenosine receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human A3 adenosine receptor.
-
Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3AR agonist).
-
Non-specific Binding Control: A high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound: Stock solution of known concentration.
-
Low-binding 96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents: Dilute the membrane preparation, radioligand, and this compound to the desired concentrations in assay buffer.
-
Set up Assay Plate:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding to the A3AR.
Caption: A3 Adenosine Receptor Signaling Cascade.
Experimental Workflow for Minimizing Non-Specific Binding
The following workflow provides a logical sequence of steps to systematically address and minimize high non-specific binding in your this compound experiments.
Caption: Workflow for Troubleshooting Non-Specific Binding.
Technical Support Center: MRS1186
Welcome to the technical support center for MRS1186. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound, with a focus on its stability and degradation in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored in its lyophilized form at -20°C, where it is stable for up to 36 months.[1] Once in solution, it is recommended to store the solution at -20°C and use it within one month to prevent loss of potency.[1] To maintain stability, it is also advisable to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Q2: My experimental results are inconsistent when using an this compound solution that is a few weeks old. What could be the cause?
A2: Inconsistent results with older solutions may be due to the degradation of this compound. While the compound is stable for up to a month in solution at -20°C, the actual stability can be influenced by the solvent used, the pH of the solution, and exposure to light or contaminants.[1] For sensitive assays, it is best practice to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.
Q3: I suspect my this compound solution has degraded. How can I check for degradation?
A3: The most effective way to check for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2] When you run a sample of your solution on an HPLC system, degradation would typically appear as a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products. Comparing the chromatogram of a fresh solution to an aged solution is the best approach.
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar structures (containing amide and ether linkages, and heterocyclic rings) are often susceptible to certain degradation mechanisms:
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The electron-rich furan and triazole rings, as well as the secondary amine, could be potential sites for oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV or visible light, which can induce photochemical reactions and lead to degradation.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation:
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Use Fresh Solutions: Prepare solutions fresh whenever possible.
-
Control pH: Buffer your experimental solutions to a pH where the compound is most stable, typically near neutral pH unless otherwise required for the experiment.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to protect them from light.
-
Degas Solvents: For long-term experiments, using degassed solvents can help reduce oxidative degradation.
-
Maintain Low Temperatures: Keep solutions on ice or at 4°C during experimental setup and handling whenever feasible.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in a biological assay | Degradation of this compound in the stock solution or assay buffer. | Prepare a fresh stock solution of this compound. Check the pH and composition of your assay buffer for components that could accelerate degradation. Run an HPLC analysis on your stock solution to confirm its integrity. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound has occurred. | Characterize the degradation products using HPLC-Mass Spectrometry (MS) to understand the degradation pathway. Review your solution preparation and storage procedures to identify potential causes of degradation (e.g., pH, light exposure, temperature). |
| Precipitation observed in the stock solution upon thawing | Poor solubility or compound degradation leading to insoluble products. | Gently warm the solution and vortex to see if the precipitate redissolves. If not, the solution may be compromised. Prepare a fresh solution, possibly using a different solvent system or a lower concentration if solubility is the issue. |
| Variability between experimental replicates | Inconsistent handling of the this compound solution, such as different exposure times to ambient light or temperature. | Standardize the handling protocol for all replicates. Ensure that all samples are treated identically from solution preparation to final analysis. Use aliquots to avoid freeze-thaw cycles for the main stock. |
Section 3: Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific degradation kinetics of this compound. The table below summarizes the general stability information and recommended conditions for forced degradation studies based on general pharmaceutical testing guidelines.
Table 1: General Stability and Storage of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Lyophilized Solid | -20°C | 36 months | |
| In Solution | -20°C | Use within 1 month |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | To test susceptibility to degradation in alkaline environments. |
| Oxidation | 3% to 30% H₂O₂, room temperature | To investigate degradation via oxidation. |
| Thermal Stress | 40°C to 80°C (in solution or as solid) | To evaluate the effect of temperature on stability. |
| Photostability | Exposure to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) | To determine if the compound is light-sensitive. |
Section 4: Experimental Protocols
Protocol: Assessing this compound Stability by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and methanol
-
HPLC-grade water
-
Ammonium acetate or other suitable buffer salts
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Photodiode Array (PDA) detector and preferably a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter, calibrated
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like DMSO or methanol.
-
-
Forced Degradation Conditions:
-
For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 50-100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate samples at 60°C and collect time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature and collect time points. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light, and collect time points.
-
Thermal Degradation: Incubate the stock solution at 60°C. Collect time points.
-
Photodegradation: Expose the solution to light in a photostability chamber as per ICH guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for a reverse-phase method could be a gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water, pH adjusted) and Mobile Phase B (acetonitrile or methanol).
-
Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (determine this by running a UV scan). A PDA detector is ideal for monitoring multiple wavelengths and assessing peak purity.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Analyze the chromatograms for each stress condition and time point.
-
Identify the peak for the intact this compound.
-
Look for the formation of new peaks (degradation products) and a decrease in the area of the parent peak.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent this compound peak.
-
If coupled with an MS detector, analyze the mass-to-charge ratio of the new peaks to help identify the structures of the degradation products.
-
Section 5: Visualizations
Caption: Adenosine A3 Receptor (A3R) signaling pathways.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Navigating the In Vivo Application of A3 Adenosine Receptor Antagonists, with a Focus on MRS1186
Disclaimer: Direct in vivo experimental data for MRS1186 is limited in publicly available literature. Therefore, this guide provides information based on the known properties of this compound and the general challenges encountered with A3 adenosine receptor (A3AR) antagonists as a class. Researchers should use this information as a starting point for their own empirical validation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges when using the A3AR antagonist this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist adenosine to the A3AR, thereby inhibiting its downstream signaling pathways. A3ARs are G protein-coupled receptors that, upon activation, can lead to various cellular responses, including inhibition of adenylyl cyclase and modulation of inflammatory pathways.
Q2: What are the potential therapeutic applications of this compound and other A3AR antagonists?
A2: A3AR antagonists are being investigated for a variety of therapeutic applications, including the treatment of inflammatory diseases, asthma, glaucoma, and certain types of cancer.[3] The overexpression of A3AR in inflammatory and cancer cells makes it a promising target for therapeutic intervention.
Q3: Are there significant species differences in A3AR pharmacology that I should be aware of when designing my in vivo studies?
A3: Yes, this is a critical consideration. There are known pharmacological differences in A3ARs between species, particularly between humans and rodents.[3] For instance, some antagonists may exhibit different binding affinities and selectivities for human versus rodent A3ARs. Therefore, it is crucial to validate the activity of this compound on the A3AR of the specific animal model being used before initiating large-scale in vivo experiments.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation for In Vivo Administration
Many A3AR antagonists are highly lipophilic molecules with poor aqueous solubility, which presents a significant hurdle for achieving effective in vivo concentrations.[3]
Symptoms:
-
Difficulty dissolving this compound in standard aqueous vehicles.
-
Precipitation of the compound upon injection.
-
Low or inconsistent bioavailability in pharmacokinetic studies.
Troubleshooting Steps:
-
Vehicle Selection:
-
Start with common biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). However, be mindful of their potential toxicity at higher concentrations.
-
Consider using a vehicle mixture. A common starting point is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept as low as possible.
-
For oral administration, self-emulsifying drug delivery systems (SEDDS) or formulations with cyclodextrins can be explored to enhance solubility and absorption.
-
-
Formulation Development:
-
Micronization: Reducing the particle size of the compound can increase its surface area and improve dissolution rate.
-
Nanosuspensions: Formulating this compound as a nanosuspension can significantly enhance its solubility and bioavailability.
-
Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and alter its pharmacokinetic profile.
-
Experimental Protocol: Preparation of a Basic Vehicle for Intraperitoneal (IP) Injection
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG 300 to the tube and vortex thoroughly.
-
Add Tween 80 and vortex again until the solution is clear.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation before administration.
Issue 2: Potential Off-Target Effects and Lack of Efficacy
Achieving high selectivity for a specific adenosine receptor subtype can be challenging. Off-target effects can lead to unexpected physiological responses or a lack of desired efficacy.
Symptoms:
-
Inconsistent or paradoxical results in vivo.
-
Observed effects do not align with known A3AR signaling pathways.
-
Lack of a clear dose-response relationship.
Troubleshooting Steps:
-
In Vitro Selectivity Profiling:
-
Before moving in vivo, perform comprehensive in vitro binding and functional assays to confirm the selectivity of your batch of this compound against other adenosine receptor subtypes (A1, A2A, A2B) of the species you are using.
-
Consider screening against a broader panel of receptors if unexpected effects are observed.
-
-
Use of Multiple A3AR Antagonists:
-
Dose-Response Studies:
-
Conduct a thorough dose-response study to establish a clear relationship between the dose of this compound and the observed biological effect. This can help to distinguish between on-target and off-target effects, which may occur at different concentrations.
-
Experimental Protocol: In Vivo Target Engagement Assessment
-
Administer a range of doses of this compound to your animal model.
-
At a predetermined time point after administration, collect relevant tissues.
-
Prepare tissue homogenates and perform ex vivo binding assays using a radiolabeled A3AR agonist.
-
A reduction in the binding of the radiolabeled agonist in tissues from this compound-treated animals compared to vehicle-treated controls will indicate target engagement.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following table presents representative data for other well-characterized A3AR antagonists to provide a general framework for the expected properties of this class of compounds.
| Compound | Class | Human A3AR Ki (nM) | A3 vs A1 Selectivity | A3 vs A2A Selectivity | In Vivo Administration Route (Example) | Reference |
| This compound | Synthetic Organic | 7.66 | High (implied) | High (implied) | Not Reported | |
| MRS1220 | Triazoloquinazoline | 0.65 | >1000-fold | >1000-fold | IP | |
| MRS1191 | 1,4-Dihydropyridine | 31 | 1300-fold | 1300-fold | Not Reported | |
| MRE 3008F20 | Pyrazolotriazolopyrimidine | 0.80 | 1294-fold | 165-fold | Not Reported |
Note: Selectivity can vary between species.
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
References
Technical Support Center: Optimizing In Vitro Efficacy of MRS1186
Welcome to the technical support center for MRS1186, a potent and selective antagonist of the human A3 adenosine receptor (A3AR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vitro efficacy of your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). It belongs to the 1,4-dihydropyridine class of compounds.
Q2: Is this compound active at other adenosine receptor subtypes?
While this compound is highly selective for the A3AR, it is good practice to verify its selectivity in your experimental system. Cross-reactivity with other adenosine receptor subtypes (A1, A2A, and A2B) can be assessed through binding or functional assays using cell lines selectively expressing these receptors.
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[1]
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] The stability of this compound in aqueous solutions, such as cell culture media, may be limited, and fresh dilutions should be prepared for each experiment.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.
Problem 1: Lower than expected potency or efficacy of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[1] |
| Suboptimal Assay Conditions | Optimize key parameters in your functional assay (e.g., cAMP assay), including cell density, agonist (e.g., NECA) concentration, forskolin concentration (for Gi-coupled receptors), and incubation time. |
| Low Receptor Expression | Ensure the cell line used expresses a sufficient level of the A3 adenosine receptor. Receptor expression levels can significantly impact the observed potency of an antagonist. |
| Cell Passage Number | High passage numbers can lead to changes in cell characteristics, including receptor expression. Use cells with a consistent and low passage number for reproducible results. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. If possible, perform experiments in serum-free media or reduce the serum concentration after initial cell attachment. |
Problem 2: High variability between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use precise pipetting techniques to maintain consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Incomplete Compound Mixing | Gently and thoroughly mix the contents of each well after adding this compound and other reagents. |
| Solvent Concentration Variation | Prepare a dilution series of your compound to ensure the final DMSO concentration is consistent across all wells, including vehicle controls. |
Problem 3: Observed cytotoxicity in cell-based assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Inherent Compound Toxicity | Determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Conduct your functional assays at concentrations below the toxic threshold. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and experimental outcomes. |
Problem 4: Suspected off-target effects.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Interaction with other Adenosine Receptors | Test the effect of this compound in cell lines expressing other adenosine receptor subtypes (A1, A2A, A2B) to confirm its selectivity. |
| Dihydropyridine Class Effects | As this compound is a 1,4-dihydropyridine, consider potential off-target effects on L-type calcium channels, especially in excitable cells. Some dihydropyridines have also been shown to interact with the mineralocorticoid receptor. |
| Non-specific Binding | High concentrations of lipophilic compounds can sometimes lead to non-specific interactions with cellular components. Lower the concentration of this compound if possible. |
Experimental Protocols
A3 Adenosine Receptor Antagonism Assay (cAMP Measurement)
This protocol is a general guideline for determining the potency of this compound in inhibiting the agonist-induced decrease in intracellular cyclic AMP (cAMP) in a cell line expressing the human A3 adenosine receptor.
Materials:
-
Human A3AR-expressing cells (e.g., CHO-hA3AR, HEK-hA3AR)
-
Cell culture medium (with and without serum)
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Phosphate-buffered saline (PBS)
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This compound
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A3AR agonist (e.g., NECA, IB-MECA)
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Forskolin
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)
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White or black opaque 96-well or 384-well plates suitable for the detection method
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in the appropriate multi-well plate at a pre-optimized density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., serum-free medium containing a PDE inhibitor like IBMX).
-
Prepare solutions of the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Prepare a solution of forskolin at a concentration that stimulates a robust cAMP signal.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Add the serially diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the A3AR agonist to all wells except the basal and forskolin-only controls.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells (if required by the cAMP assay kit).
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting suboptimal in vitro efficacy of this compound.
Caption: Simplified signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.
References
Technical Support Center: MRS1186 Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRS1186, a potent and selective antagonist for the human A3 adenosine receptor (A3AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human A3 adenosine receptor (hA3AR), with a reported Ki value of 7.66 nM.[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine, to the A3AR. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound prevents this signaling cascade.
Q2: What are the common applications of this compound in research?
A2: this compound is a valuable tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. It is commonly used in:
-
In vitro cell-based assays: To study A3AR signaling and to screen for other potential A3AR ligands.[4]
-
Radioligand binding assays: To determine the affinity of other compounds for the A3AR in competitive binding studies.
-
Functional assays: Such as GTPγS binding and cAMP accumulation assays, to characterize the antagonist properties of this compound and other molecules at the A3AR.
-
Disease models: To explore the therapeutic potential of A3AR antagonism in conditions such as inflammation, cancer, cardiac ischemia, and neuropathic pain.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.5%, and preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: What is the known selectivity profile of this compound?
A4: this compound is reported to be a selective antagonist for the human A3 adenosine receptor. However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to consult the literature for specific off-target binding profiles or to empirically determine the selectivity in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
Q: I am observing high variability and a poor signal-to-noise ratio in my cell-based assays with this compound. What could be the cause?
A: High variability in cell-based assays can stem from several factors. Here are some common causes and solutions:
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Cell Health and Passage Number:
-
Cause: Cells that are unhealthy, have been in culture for too long (high passage number), or are inconsistently plated can lead to variable responses.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and evenly seeded in the assay plates.
-
-
Compound Precipitation:
-
Cause: this compound, being DMSO-soluble, may precipitate when diluted into aqueous culture media, especially at high concentrations.
-
Solution: Visually inspect your working solutions for any signs of precipitation. Consider a stepwise dilution of your DMSO stock into the media and ensure rapid mixing. It may be necessary to lower the final concentration of this compound.
-
-
Inconsistent Incubation Times:
-
Cause: Variations in incubation times with this compound or the subsequent agonist can lead to inconsistent results.
-
Solution: Standardize all incubation times precisely. Use a multichannel pipette or automated liquid handler for consistent additions.
-
-
Media Components and Stability:
-
Cause: Components in the cell culture media can degrade over time or interact with the compound, affecting the results. The stability of this compound in your specific culture medium at 37°C may also be a factor.
-
Solution: Use fresh, pre-warmed media for your assays. If stability is a concern, you may need to perform a time-course experiment to determine the optimal incubation window.
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Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Q: In my competitive radioligand binding assay using this compound, the non-specific binding is very high. How can I reduce it?
A: High non-specific binding (NSB) can obscure the specific binding signal. Here are some strategies to reduce NSB:
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Optimize Radioligand Concentration:
-
Cause: Using too high a concentration of the radioligand can lead to increased binding to non-receptor sites.
-
Solution: Use a radioligand concentration at or below its Kd value for the A3AR.
-
-
Choice of Blocking Agents:
-
Cause: Inadequate blocking of non-specific sites on the cell membranes or filters.
-
Solution: Incorporate a blocking agent like bovine serum albumin (BSA) in your assay buffer. Pre-treating filters with a solution of polyethyleneimine (PEI) can also reduce non-specific binding to the filter itself.
-
-
Washing Steps:
-
Cause: Insufficient washing to remove unbound radioligand.
-
Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the washing is rapid to minimize dissociation of the specifically bound radioligand.
-
-
Reduce Membrane Protein Concentration:
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Cause: Too much membrane protein can increase the number of non-specific binding sites.
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Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a robust specific binding signal with minimal NSB.
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Issue 3: Low or No Antagonist Effect in Functional Assays (e.g., cAMP Assay)
Q: I am not observing the expected antagonist effect of this compound in my cAMP assay. What should I check?
A: A lack of antagonist effect can be due to several experimental factors:
-
Agonist Concentration:
-
Cause: The concentration of the A3AR agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to compete effectively.
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Solution: Use an agonist concentration that elicits a submaximal response (e.g., the EC80). This will make the assay more sensitive to the inhibitory effects of an antagonist.
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Cell Line and Receptor Expression:
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Cause: The cell line may have low or no expression of the A3 adenosine receptor.
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Solution: Confirm A3AR expression in your cell line using techniques like RT-PCR, Western blot, or a saturation binding assay with a specific A3AR radioligand.
-
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Assay Conditions:
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Cause: The assay conditions, such as incubation time or the presence of phosphodiesterase (PDE) inhibitors, may not be optimal.
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Solution: Ensure you are using a PDE inhibitor (like IBMX) to prevent the degradation of cAMP. Optimize the incubation times for both the antagonist (this compound) and the subsequent agonist stimulation.
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Compound Potency and Efficacy:
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Cause: While this compound is a potent antagonist, its effectiveness can vary between different cell systems and assay formats.
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Solution: Perform a full concentration-response curve for this compound to determine its IC50 in your specific assay.
-
Data Presentation
Table 1: Pharmacological Data for this compound and Other A3AR Ligands
| Compound | Ligand Type | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Antagonist | A3AR | Human | Radioligand Binding | 7.66 | - | |
| MRS1220 | Antagonist | A3AR | Human | Functional (cAMP) | - | ~300 | |
| MRS1191 | Antagonist | A3AR | Human | Functional (cAMP) | - | ~120 | |
| IB-MECA | Agonist | A3AR | Human | Radioligand Binding | 1.8 | - | |
| Cl-IB-MECA | Agonist | A3AR | Human | Radioligand Binding | 1.4 | - |
Note: Ki and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound (like this compound) for the A3 adenosine receptor using a radiolabeled ligand.
Materials:
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Cell membranes expressing the human A3AR
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Radioligand (e.g., [¹²⁵I]I-AB-MECA)
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This compound (or other test compound)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
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Wash buffer (ice-cold binding buffer)
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Non-specific binding control (a high concentration of a known A3AR ligand, e.g., 10 µM IB-MECA)
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96-well filter plates and vacuum manifold
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
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This compound or vehicle (for total binding) or non-specific control
-
Radioligand (at a concentration close to its Kd)
-
Cell membranes
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
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Wash the filters rapidly with several volumes of ice-cold wash buffer.
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Allow the filters to dry.
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Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a function of the this compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human A3AR
-
This compound
-
A3AR agonist (e.g., Cl-IB-MECA)
-
Forskolin (to stimulate adenylyl cyclase)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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Cell culture medium
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with an EC80 concentration of the A3AR agonist in the presence of forskolin.
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Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
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Plot the cAMP concentration as a function of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: A3 Adenosine Receptor Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflow for an A3AR Antagonist cAMP Assay.
References
avoiding MRS1186 precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing MRS1186 in their experiments, with a focus on avoiding precipitation in buffer solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Researchers may encounter precipitation when preparing solutions of this compound in aqueous buffers due to its lipophilic nature and poor water solubility.[1] This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: this compound precipitates out of solution upon addition to my aqueous buffer.
Root Cause Analysis and Solutions:
-
Inadequate Initial Dissolution: this compound, like many A3 adenosine receptor antagonists, is highly lipophilic and requires an organic solvent for initial solubilization.[1]
-
Solution: Always prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) first. A concentration of 10 mM in DMSO has been reported to be achievable.
-
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High Final Concentration in Aqueous Buffer: The aqueous solubility of this compound is low. Attempting to achieve a high final concentration in your experimental buffer will likely lead to precipitation.
-
Solution: Dilute the DMSO stock solution into your aqueous buffer to the desired final concentration. It is crucial to keep the final concentration of this compound in the low micromolar range, or as dictated by your experimental needs, while being mindful of its solubility limits.
-
-
High Percentage of Organic Solvent (DMSO) in Final Solution: While DMSO aids in solubility, high concentrations can be toxic to cells and can also cause the compound to precipitate when the solution is saturated.
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Buffer Composition and pH: The pH and composition of your buffer can influence the solubility of this compound.
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Temperature Effects: Changes in temperature can affect solubility.
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Solution: Prepare your solutions at room temperature. Avoid cold buffers during the initial dilution of the DMSO stock, as this can promote precipitation. Ensure all components are at a consistent temperature before mixing.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). A stock solution of 10 mM in DMSO has been reported.
Q2: My this compound precipitated when I added my DMSO stock to the cell culture medium. What should I do?
A2: This is a common issue with lipophilic compounds. Here are a few things to try:
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Reduce the final concentration of this compound. You may be exceeding its solubility limit in the aqueous medium.
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Lower the final DMSO concentration. While counterintuitive, a high percentage of DMSO in the final aqueous solution can sometimes lead to precipitation. Aim for a final DMSO concentration of less than 1%.
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Improve mixing. When adding the DMSO stock to the medium, vortex or pipette up and down immediately and vigorously to ensure rapid and uniform dispersion. This can prevent the formation of localized high concentrations that can trigger precipitation.
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Pre-warm the medium. Adding the DMSO stock to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility compared to adding it to a cold medium.
Q3: Is it possible to prepare an aqueous stock solution of this compound?
A3: Due to the highly lipophilic nature of this compound and many other A3 adenosine receptor antagonists, preparing a purely aqueous stock solution is generally not feasible as it exhibits very poor water solubility. A stock solution in an organic solvent like DMSO is necessary.
Q4: How should I store my this compound stock solution?
A4: Store your this compound stock solution in DMSO at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Solubility in DMSO | 10 mM | |
| Aqueous Solubility | Poor/Low | |
| Lipophilicity | High (characteristic of A3AR antagonists) | |
| Recommended Stock Solvent | 100% DMSO | |
| Recommended Final DMSO Concentration | < 1% |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer
This protocol provides a step-by-step guide to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl, HBSS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the amount of this compound powder needed to make a 10 mM stock solution. (Molecular Weight of this compound: 341.75 g/mol ) b. Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to the tube. d. Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) may assist in dissolution.
-
Prepare Intermediate Dilutions (if necessary): a. Depending on your desired final concentration, it may be necessary to make one or more serial dilutions of your 10 mM stock solution in 100% DMSO. This will help in achieving a low final DMSO concentration in your working solution.
-
Prepare the Final Working Solution: a. Add the appropriate volume of your desired aqueous buffer to a new sterile tube. b. While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the buffer. c. Continue to vortex for another 30 seconds to ensure the compound is well-dispersed. d. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is likely that the solubility limit has been exceeded.
Example Calculation:
To prepare 1 mL of a 10 µM working solution of this compound in PBS with a final DMSO concentration of 0.1%:
-
Start with a 10 mM stock solution of this compound in DMSO.
-
The required dilution factor is 10,000 µM / 10 µM = 1000.
-
Volume of 10 mM stock needed = 1000 µL / 1000 = 1 µL.
-
Volume of PBS = 1000 µL - 1 µL = 999 µL.
-
Final DMSO concentration = (1 µL / 1000 µL) * 100% = 0.1%.
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Workflow for Preparing this compound Working Solutions
References
Validation & Comparative
MRS1186 Versus a Field of A3 Adenosine Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the A3 adenosine receptor (A3AR) antagonist MRS1186 with other prominent alternatives. The following analysis is supported by experimental data on binding affinity and functional potency, alongside detailed methodologies for the key experiments cited.
The A3 adenosine receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, glaucoma, and cancer. Consequently, the development of selective A3AR antagonists has been an area of intense research. This guide focuses on this compound and contextualizes its performance against other well-established A3AR antagonists such as MRE3008F20, VUF-5574, and MRS1523.
Quantitative Comparison of A3AR Antagonists
| Compound | Human A3AR Ki (nM) | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) |
| This compound | 7.66 | Not Reported | Not Reported | Not Reported |
| MRE3008F20 | 1.8 | >10,000 | >10,000 | >10,000 |
| VUF-5574 | 4.03 | >10,000 | >10,000 | >10,000 |
| MRS1523 | 43.9 | 15,600 | 2,050 | Not Reported |
| DPTN | 1.65 | 162 | 121 | 230 |
Note: Data for MRE3008F20, VUF-5574, MRS1523, and DPTN are from a single comparative study, ensuring consistency for these compounds. The data for this compound is from a separate source. The lack of complete selectivity data for this compound is a notable gap in the current literature.
In-Depth Look at Experimental Methodologies
To ensure a thorough understanding of the presented data, this section details the typical experimental protocols used to characterize A3AR antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the A3 adenosine receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine), a high-affinity A3AR agonist.
-
Test Compounds: this compound and other A3AR antagonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist (e.g., IB-MECA) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the A3AR.
Objective: To determine the functional potency (IC50) of an A3AR antagonist.
Materials:
-
Whole Cells: Intact cells expressing the human A3 adenosine receptor.
-
Agonist: A selective A3AR agonist such as IB-MECA or Cl-IB-MECA.
-
Adenylate Cyclase Activator: Forskolin, to stimulate cAMP production.
-
Test Compounds: this compound and other A3AR antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, AlphaScreen, or ELISA technology).
Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
The A3AR agonist is then added to the cells.
-
Forskolin is added to stimulate adenylate cyclase, leading to an increase in intracellular cAMP levels. The Gi-coupled A3AR, when activated by an agonist, will inhibit this process.
-
After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit.
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified.
-
The concentration of the antagonist that produces 50% of the maximal response (IC50) is calculated.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the A3 receptor signaling pathway and a typical experimental workflow for antagonist evaluation.
A3 Adenosine Receptor Signaling Pathway
A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1186 versus VUF5574
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent A3AR Blockers
The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and glaucoma. The development of selective antagonists for this receptor is a key area of research. This guide provides a detailed comparison of two widely studied A3AR antagonists, MRS1186 and VUF5574, focusing on their binding affinity, selectivity, and functional potency, supported by available experimental data.
At a Glance: Key Performance Metrics
| Parameter | This compound | VUF5574 |
| Binding Affinity (Ki) for human A3AR | 7.66 nM | 4.03 nM |
| Receptor Subtype Selectivity | Selective for A3AR (details below) | Highly selective for human A3AR |
| Species Selectivity | Active at rat A3AR | Largely inactive at rat and mouse A3AR (Ki > 10 µM) |
| Functional Assay Performance | Data not available in comparative studies | Effective antagonist in cAMP assays |
Binding Affinity and Potency
Both this compound and VUF5574 exhibit high affinity for the human A3 adenosine receptor, with Ki values in the low nanomolar range. VUF5574 demonstrates a slightly higher affinity at 4.03 nM compared to this compound at 7.66 nM[1]. This suggests that, under identical conditions, VUF5574 may bind to the A3AR more readily than this compound.
Receptor Selectivity Profile
A critical attribute for any targeted therapeutic is its selectivity for the intended receptor over other related receptors, which minimizes off-target effects.
This compound: While comprehensive data on the selectivity of this compound against all human adenosine receptor subtypes from a single study is limited, available information indicates a degree of selectivity for the A3AR. Studies on rat receptors have shown Ki values of 283 nM for the A1 receptor and 106 nM for the A2A receptor. When compared to its human A3AR affinity (7.66 nM), this suggests a selectivity of approximately 37-fold over the rat A1 receptor and 14-fold over the rat A2A receptor. It is important to note that species differences in receptor structure can influence binding affinities.
VUF5574: VUF5574 is reported to be a highly selective antagonist for the human A3AR[1]. One study demonstrated that at a concentration of 1 µM, VUF5574 was ineffective at blocking the A1, A2A, and A2B adenosine receptors, highlighting its specificity for the A3 subtype[2][3]. A significant distinguishing characteristic of VUF5574 is its pronounced species selectivity. It is largely inactive at rodent A3ARs, with Ki values greater than 10 µM for both rat and mouse receptors[4]. This makes VUF5574 a valuable tool for specifically studying the human A3AR in translational research models but limits its utility in preclinical studies involving wild-type rats or mice.
Functional Antagonism
The ultimate measure of an antagonist's utility is its ability to block the functional response triggered by an agonist. This is commonly assessed through cAMP (cyclic adenosine monophosphate) accumulation assays, as the A3AR is a Gi-coupled receptor, and its activation leads to an inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.
This compound: Specific IC50 values for this compound in functional cAMP assays are not readily available in the reviewed literature, which precludes a direct comparison of its functional potency with VUF5574.
VUF5574: VUF5574 has been shown to be an effective antagonist in functional assays. In a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR, 10 µM of VUF5574 was used to effectively antagonize the effects of an A3AR agonist. While a specific IC50 value from this study is not provided, its use at this concentration to achieve blockade confirms its functional antagonist activity.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) that have been genetically engineered to express a high density of the target adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Incubation: The cell membranes are incubated with a specific radioligand (a radioactive molecule that is known to bind to the receptor, such as [¹²⁵I]I-AB-MECA for A3AR) and varying concentrations of the unlabeled test compound (this compound or VUF5574).
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay Protocol
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Culture: CHO or HEK293 cells stably expressing the human A3AR are cultured.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound or VUF5574) for a defined period.
-
Agonist and Forskolin Stimulation: An A3AR agonist (e.g., NECA or Cl-IB-MECA) is added to the cells, along with forskolin, a direct activator of adenylyl cyclase. The agonist, by activating the Gi-coupled A3AR, will attempt to inhibit the forskolin-stimulated increase in cAMP.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The concentration of the antagonist that restores 50% of the maximal agonist effect (IC50) is calculated, which represents its functional potency.
Visualizing the A3AR Signaling Pathway and Experimental Workflow
To better understand the context of these experiments, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of MRS1186: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of MRS1186, a known adenosine A3 receptor (A3R) antagonist, with other alternative compounds. The information presented is supported by experimental data to aid in the critical evaluation and selection of the most appropriate tool for your research needs.
Unveiling the Selectivity Profile of this compound
Alternative Selective A3 Adenosine Receptor Antagonists
For researchers seeking alternatives to this compound, several other selective A3R antagonists have been characterized. This guide focuses on two such compounds: DPTN and MRS1523.
-
DPTN: This compound is a potent antagonist for the human A3R with a Ki of 1.65 nM. Its selectivity profile has been well-documented across human adenosine receptor subtypes, with Ki values of 162 nM for A1, 121 nM for A2A, and 230 nM for A2B receptors.[1] This demonstrates a high degree of selectivity for the A3R.
-
MRS1523: Another potent and selective antagonist, MRS1523, displays a Ki of 18.9 nM for the human A3 receptor.[2][3]
Quantitative Comparison of Binding Affinities
To facilitate a clear comparison, the following table summarizes the available binding affinity (Ki) data for this compound and its alternatives at human and rat adenosine receptors. All values are presented in nanomolar (nM).
| Compound | Receptor Subtype | Species | Ki (nM) |
| This compound | A3 | Human | 7.66 |
| A1 | Rat | 283 | |
| A2A | Rat | 106 | |
| DPTN | A3 | Human | 1.65 |
| A1 | Human | 162 | |
| A2A | Human | 121 | |
| A2B | Human | 230 | |
| MRS1523 | A3 | Human | 18.9 |
Data for this compound at human A1, A2A, and A2B receptors is not yet available in the reviewed literature.
Experimental Protocols: Methodologies for Selectivity Validation
The determination of a compound's selectivity profile relies on robust and well-defined experimental protocols. The two primary assays utilized for this purpose are the radioligand binding assay and the functional cAMP assay.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, or [¹²⁵I]I-AB-MECA for A3) and varying concentrations of the test compound (e.g., this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase activity for Gi-coupled receptors like the A3R.
Protocol:
-
Cell Culture: Cells stably expressing the human A3 adenosine receptor are cultured in appropriate media.
-
Incubation: The cells are pre-incubated with the test antagonist (e.g., this compound) at various concentrations.
-
Stimulation: The cells are then stimulated with a known A3R agonist (e.g., IB-MECA) in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is determined using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the agonist-induced effect on cAMP levels (IC50).
Signaling Pathway of the A3 Adenosine Receptor
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Upon agonist binding, the A3R activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses. Antagonists like this compound block this signaling cascade by preventing the initial agonist binding to the receptor.
Conclusion
References
- 1. ChEMBL - ChEMBL [ebi.ac.uk]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
MRS1186: A Potent Antagonist with High Selectivity for the Human A3 Adenosine Receptor
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of MRS1186's binding affinity for various adenosine receptor subtypes, highlighting its notable selectivity for the human A3 adenosine receptor (hA3AR).
This compound is a well-characterized antagonist of the human A3 adenosine receptor, exhibiting a high binding affinity with a Ki value of 7.66 nM.[1] Its selectivity profile against other human adenosine receptor subtypes is a critical aspect for its use in research and as a potential therapeutic agent. This guide summarizes the available quantitative data, details the experimental protocols used for these determinations, and provides visual representations of key biological pathways and experimental workflows.
Comparative Binding Affinity of this compound
The selectivity of this compound for the human A3 adenosine receptor over other adenosine receptor subtypes is a key feature. The following table summarizes the binding affinities (Ki) of this compound for human and rat adenosine receptors.
| Receptor Subtype | Species | Ki (nM) |
| A3 | Human | 7.66 [1] |
| A1 | Rat | 283 |
| A2A | Rat | 106 |
Experimental Protocols
The determination of binding affinities (Ki values) is typically performed using radioligand binding assays. Below is a detailed methodology for a standard adenosine receptor binding assay, based on common practices in the field.
Radioligand Binding Assay for Adenosine Receptors
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the specific human adenosine receptor subtype (e.g., HEK-293 or CHO cells).
-
Cells are harvested, washed, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a mixture of the cell membranes, a specific radioligand for the receptor subtype, and varying concentrations of the competing ligand (in this case, this compound).
-
Radioligands:
-
A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)
-
A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
References
Comparative Analysis of A3 Adenosine Receptor (A3AR) Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A3 adenosine receptor (A3AR) antagonists, supported by experimental data. The A3AR is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma. Antagonists of this receptor have the potential to modulate inflammatory responses and inhibit cancer cell proliferation.[1][2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows to aid in the selection and evaluation of A3AR antagonists.
Performance Comparison of A3AR Antagonists
The selection of an appropriate A3AR antagonist for research or therapeutic development is critically dependent on its affinity, selectivity, and species-specific activity. The following table summarizes the binding affinities (Ki) of several widely studied A3AR antagonists across human, mouse, and rat orthologs of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This comparative data is essential for interpreting experimental results and predicting in vivo efficacy.
| Compound | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (nM) | Human A3AR Ki (nM) | Mouse A3AR Ki (nM) | Rat A3AR Ki (nM) | Selectivity (hA1/hA3) | Selectivity (hA2A/hA3) | Selectivity (hA2B/hA3) |
| DPTN | 162[3][4] | 121[3] | 230 | 1.65 | 9.61 | 8.53 | 98.2 | 73.3 | 139.4 |
| MRS1220 | 305 (rat) | 52 (rat) | >1000 | 0.65 | >10000 | >10000 | ~469 (rat A1) | ~80 (rat A2A) | >1538 |
| MRS1523 | >1000 | >1000 | >1000 | 43.9 | 349 | 216 | >22.8 | >22.8 | >22.8 |
| MRE3008F20 | >1000 | >1000 | >1000 | >10000 | >10000 | >10000 | - | - | - |
| PSB-11 | >1000 | >1000 | >1000 | >10000 | 6360 | >10000 | - | - | - |
| VUF5574 | >1000 | >1000 | >1000 | 4.03 | >10000 | >10000 | >248 | >248 | >248 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The selectivity is calculated as the ratio of Ki values (Ki of other receptor / Ki of hA3AR). A higher value indicates greater selectivity for the A3AR.
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery. This section details the methodologies for key assays used to characterize A3AR antagonists.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand that binds specifically to the receptor of interest.
Objective: To determine the binding affinity (Ki) of a test compound for the A3AR.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (CHO-hA3AR) are commonly used.
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide) is a frequently used high-affinity agonist radioligand for A3AR.
-
Non-specific Binding Control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA) is used to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: A3AR antagonists at various concentrations.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the CHO-hA3AR cell membranes, the radioligand ([¹²⁵I]I-AB-MECA, typically at a concentration near its Kd), and varying concentrations of the test antagonist. For total binding, no antagonist is added. For non-specific binding, a saturating concentration of a non-labeled ligand is added.
-
Equilibration: Incubate the mixture, usually for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test antagonist is then calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of A3AR activation.
Objective: To determine the functional potency (IC50) of an A3AR antagonist.
Materials:
-
Cells: CHO cells stably expressing the human A3AR (CHO-hA3AR).
-
A3AR Agonist: A known A3AR agonist, such as Cl-IB-MECA, is used to stimulate the receptor.
-
Adenylyl Cyclase Stimulator: Forskolin is used to increase basal cAMP levels.
-
Test Compounds: A3AR antagonists at various concentrations.
-
cAMP Assay Kit: Commercially available kits (e.g., LANCE cAMP kit) are used to measure intracellular cAMP levels.
Procedure:
-
Cell Seeding: Seed CHO-hA3AR cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of Cl-IB-MECA) in the presence of forskolin to stimulate adenylyl cyclase and subsequent A3AR-mediated inhibition of cAMP production.
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to generate a dose-response curve. The IC50 value, representing the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, can then be determined.
Visualizing Key Concepts
To further aid in the understanding of A3AR antagonists, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow.
Caption: A3AR signaling pathway upon agonist binding and its inhibition by an antagonist.
Caption: Experimental workflow for the evaluation and development of A3AR antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the A3 Adenosine Receptor Antagonist MRS1186 and Its Predecessors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to A3 Adenosine Receptor Antagonists
The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, neuropathic pain, and cancer. The development of selective antagonists for this receptor is a key area of research. This guide provides a detailed head-to-head comparison of the newer antagonist, MRS1186, with its well-established predecessors: MRS1220, MRS1191, and MRS1523. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most appropriate tool for their studies.
Performance Data at a Glance: Binding Affinity and Selectivity
The efficacy and specificity of an antagonist are primarily determined by its binding affinity (Ki) for the target receptor and its selectivity over other related receptors. The following tables summarize the available quantitative data for this compound and older A3AR antagonists at human and rat adenosine receptors.
Table 1: Binding Affinity (Ki, nM) of A3 Adenosine Receptor Antagonists at Human Receptors
| Antagonist | A3 Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) |
| This compound | 7.66[1] | Data not available | Data not available | Data not available |
| MRS1220 | 0.65[2] | 305 | 52 | >1000 |
| MRS1191 | 31.4[3] | >10000 | >10000 | Data not available |
| MRS1523 | 18.9[1] | 15600 | 2050 | Data not available |
Table 2: Binding Affinity (Ki, nM) of A3 Adenosine Receptor Antagonists at Rat Receptors
| Antagonist | A3 Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| MRS1220 | >1000 | Data not available | Data not available | Data not available |
| MRS1191 | 1420 | >10000 | >10000 | Data not available |
| MRS1523 | 113[1] | 15600 | 2050 | Data not available |
In Vivo Efficacy: A Glimpse into Preclinical Studies
While direct head-to-head in vivo comparative studies for all these antagonists are limited, individual studies highlight their potential in various disease models.
-
This compound: Preclinical studies have suggested its potential in models of neuropathic pain and inflammation.
-
MRS1220: Due to its high potency at the human A3AR, it has been utilized in numerous in vitro studies. However, its poor affinity for the rat A3AR limits its in vivo use in rodent models.
-
MRS1191: This antagonist has demonstrated efficacy in rodent models of inflammation and has been used to study the role of A3AR in various physiological and pathological processes.
-
MRS1523: As a selective antagonist for both human and rat A3 receptors, MRS1523 has been instrumental in preclinical studies, particularly in models of neuropathic pain where it has shown to reverse mechanical allodynia.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the comparison of these A3AR antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test antagonist for the A3 adenosine receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Test antagonists: this compound, MRS1220, MRS1191, MRS1523.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test antagonist, and 50 µL of cell membranes (typically 20-50 µg of protein).
-
Initiate the binding reaction by adding 50 µL of [¹²⁵I]AB-MECA (final concentration typically 0.5-1.0 nM).
-
For non-specific binding determination, replace the test antagonist with the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Functional Assay
Objective: To determine the functional potency (IC₅₀) of the test antagonist in inhibiting agonist-stimulated adenylyl cyclase activity.
Materials:
-
Intact cells stably expressing the human or rat A3 adenosine receptor.
-
A3AR agonist (e.g., NECA or Cl-IB-MECA).
-
Test antagonists: this compound, MRS1220, MRS1191, MRS1523.
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the A3AR agonist in the presence of forskolin for 15-30 minutes.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the cAMP assay kit.
-
Plot the cAMP concentration against the antagonist concentration and determine the IC₅₀ value by non-linear regression analysis.
Conclusion
The selection of an appropriate A3 adenosine receptor antagonist is critical for the success of in vitro and in vivo studies. This guide provides a comparative overview of this compound and its predecessors, highlighting their binding affinities, selectivities, and applications. While MRS1220 offers exceptional potency at the human A3AR, its species-selectivity is a significant limitation. MRS1191 and MRS1523 have proven to be valuable tools for both human and rodent studies. This compound presents itself as a potent antagonist at the human A3AR. Further characterization of its selectivity profile and in vivo efficacy will be crucial in defining its position among the available A3AR antagonists. Researchers are encouraged to consider the specific requirements of their experimental models when selecting the most suitable antagonist.
References
Validating the In Vivo Efficacy of A2B Adenosine Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The A2B adenosine receptor (A2BAR) has emerged as a promising therapeutic target in a range of pathologies, most notably in inflammatory diseases and cancer. As an integral component of the purinergic signaling cascade, the A2BAR is activated by high concentrations of adenosine, a nucleoside triphosphate that accumulates in the extracellular space under conditions of metabolic stress or tissue injury, such as in the tumor microenvironment or sites of inflammation. Blockade of this receptor has been shown to modulate immune responses and inhibit disease progression in various preclinical models. This guide provides a comparative overview of the in vivo effects of the A2B antagonist MRS1186 and its alternatives, with a focus on experimental data and detailed methodologies to aid researchers in the design and evaluation of future studies.
While direct in vivo efficacy data for this compound remains limited in publicly available literature, its pharmacological profile as a potent and selective A2BAR antagonist warrants a comparative analysis with other well-characterized antagonists that have been evaluated in animal models. This guide will focus on the in vivo effects of PSB-1115 and ZM241385, two widely studied A2B receptor antagonists, to provide a framework for understanding the potential therapeutic applications and experimental considerations for compounds in this class.
Comparative In Vivo Performance of A2B Adenosine Receptor Antagonists
The following table summarizes the quantitative data from key in vivo studies investigating the efficacy of A2B receptor antagonists in models of inflammation and cancer.
| Compound | Animal Model | Disease Indication | Dosing Regimen | Key Findings |
| PSB-1115 | Mouse | Acute Lung Injury | Not specified | Attenuated oleic acid-induced lung injury by blocking the A2BAR agonist-mediated effects.[1] |
| Mouse | Melanoma | 1 mg/kg, peritumorally | Significantly delayed tumor growth by reducing the accumulation of myeloid-derived suppressor cells (MDSCs) and increasing tumor-infiltrating CD8+ T cells and NKT cells.[2][3][4] | |
| Mouse | Inflammatory Pain | 3 mg/kg | Demonstrated a dose-dependent analgesic effect in a model of inflammatory pain.[5] | |
| Mouse | Carrageenan-induced Edema | High dose | Reduced edema formation. | |
| ZM241385 | Rat | Myocardial Ischemia | 1.5 mg/kg | Blocked the cardioprotective effects of adenosine agonist pretreatment. |
| Mouse | Melanoma | Not specified | Showed marked tumor growth inhibition as a monotherapy and significant tumor growth delay in combination with an anti-CTLA4 mAb in a B16F10 mouse model. | |
| Compound 65 | Mouse | Allergic Asthma | 3 mpk | Inhibited airway inflammation and reactivity in an ovalbumin-induced asthma model. |
Note: ZM241385 is often characterized as a dual A2A/A2B receptor antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo models used to assess the efficacy of A2B receptor antagonists.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used assay to evaluate the anti-inflammatory effects of pharmacological agents.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.
-
Drug Administration: Test compounds (e.g., PSB-1115) or vehicle are administered intraperitoneally or orally at a specified time before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Ovalbumin-Induced Allergic Asthma in Mice
This model mimics the key features of human allergic asthma, including airway inflammation and hyperresponsiveness.
-
Animals: BALB/c mice (6-8 weeks old) are commonly used.
-
Sensitization: Mice are sensitized by two intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized ovalbumin (e.g., 1%) for a set duration (e.g., 30 minutes) on consecutive days.
-
Drug Administration: A2B antagonists (e.g., Compound 65) or vehicle are administered prior to each ovalbumin challenge.
-
Assessment of Airway Inflammation: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages).
-
Histological Analysis: Lung tissues are collected for histological examination of inflammatory cell infiltration and mucus production.
Syngeneic Melanoma Mouse Model (B16-F10)
This model is used to evaluate the efficacy of immunomodulatory agents on tumor growth.
-
Animals: C57BL/6 mice are used as they are syngeneic with the B16-F10 cell line.
-
Tumor Cell Implantation: B16-F10 melanoma cells (e.g., 5 x 10^5 cells) are injected subcutaneously into the flank of the mice.
-
Drug Administration: Once tumors reach a palpable size, treatment with the A2B antagonist (e.g., PSB-1115) or vehicle is initiated. Administration can be systemic (e.g., intraperitoneal) or local (e.g., peritumoral).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., MDSCs, CD8+ T cells) by flow cytometry.
Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of A2B receptor antagonists and the experimental process for their in vivo validation, the following diagrams are provided.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
References
- 1. A2BAR activation attenuates acute lung injury by inhibiting alveolar epithelial cell apoptosis both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of A2b adenosine receptor reduces tumor growth and immune suppression mediated by myeloid-derived suppressor cells in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the adenosine A2b receptor in the tumor microenvironment overcomes local immunosuppression by myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Selectivity Profiling of MRS1186 Against Human Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of MRS1186, a known antagonist of the A3 adenosine receptor. Due to the limited availability of comprehensive binding data for this compound across all adenosine receptor subtypes, this guide includes data for its close structural analog, MRS1191, and the well-characterized selective A3 antagonist, DPTN, to offer a broader context for its selectivity.
Introduction to Adenosine Receptors and the Significance of Selectivity
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are integral to numerous physiological processes. They are categorized into four subtypes: A1, A2A, A2B, and A3. Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling pathways, making them attractive therapeutic targets for a variety of conditions, including cardiovascular, inflammatory, and neurological disorders. The development of subtype-selective ligands is paramount to achieving targeted therapeutic effects while minimizing off-target side effects.
This compound has been identified as a potent antagonist of the human A3 adenosine receptor. Understanding its binding affinity and selectivity against other adenosine receptor subtypes is crucial for its development as a pharmacological tool and potential therapeutic agent.
Comparative Binding Affinity of Adenosine Receptor Antagonists
The following table summarizes the binding affinities (Ki values in nM) of this compound, its analog MRS1191, and the reference compound DPTN at the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | 7.66 |
| MRS1191 | >10,000 | >10,000 | >10,000 | 31.4 |
| DPTN | 162 | 121 | 230 | 1.65 |
Note: The lack of complete binding data for this compound at the A1, A2A, and A2B receptors is a current limitation in the literature. The data for MRS1191, a structurally related compound, suggests high selectivity for the A3 receptor.
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound relies on standardized in vitro assays. Below are detailed protocols for two key experimental methodologies.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the target receptor by the test compound.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Test compound (this compound).
-
Reference compound (e.g., DPTN).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional effect of a compound (agonist or antagonist) on the intracellular signaling of the receptor. For A3 receptors, which are typically Gi-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
CHO cells stably expressing the human A3 adenosine receptor.
-
A known A3 receptor agonist (e.g., IB-MECA).
-
Test compound (this compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Seed the CHO-A3 cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of the A3 agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.
-
The ability of the test compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency (e.g., IC50 or pA2 value).
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated.
Caption: Experimental workflow for determining receptor selectivity.
Caption: A3 Adenosine Receptor signaling pathway.
Conclusion
This compound is a potent antagonist of the human A3 adenosine receptor. While a complete selectivity profile across all adenosine receptor subtypes is not yet publicly available, data from its structural analog, MRS1191, suggests a high degree of selectivity for the A3 subtype. For a comprehensive understanding of its off-target effects, further studies determining the binding affinities of this compound at the A1, A2A, and A2B receptors are warranted. The provided experimental protocols offer a standardized framework for conducting such investigations. The visualization of the A3 signaling pathway highlights the mechanism through which this compound is expected to exert its cellular effects, primarily through the modulation of the Gi-protein coupled pathway, leading to a decrease in cAMP and influencing downstream effectors like the MAPK/ERK pathway. This guide serves as a valuable resource for researchers interested in the pharmacological characterization of this compound and other selective adenosine receptor ligands.
Independent Validation of MRS1186 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the A3 adenosine receptor (A3AR) antagonist MRS1186 with other widely used antagonists, MRS1220 and MRS1191. The information presented is based on independently published experimental data to assist researchers in selecting the most appropriate compound for their studies.
Summary of Quantitative Data
The following tables summarize the binding affinity and functional activity of this compound, MRS1220, and MRS1191 at the human A3 adenosine receptor.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors
| Compound | A3 Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| This compound | 7.66[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MRS1220 | 0.65[2] | >10,000 | >10,000 | Not Reported | >15,385 | >15,385 |
| MRS1191 | 31.4 | >10,000 | >10,000 | Not Reported | >318 | >318 |
Note: "Not Reported" indicates that the data was not available in the reviewed literature.
Table 2: Functional Activity of A3AR Antagonists
| Compound | Assay Type | Cell Line | Agonist | Measured Parameter | Value (nM) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MRS1220 | Adenylate Cyclase Inhibition | CHO | IB-MECA | KB | 1.7[2] |
| MRS1220 | TNF-α Release | U-937 | Cl-IB-MECA | IC50 | 300[2] |
| MRS1191 | Adenylate Cyclase Inhibition | CHO | IB-MECA | KB | 92[2] |
Note: "Not Reported" indicates that the data was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the validation of this compound and its comparators.
Experimental Protocols
Radioligand Binding Assay for A3 Adenosine Receptor
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the A3 adenosine receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [125I]AB-MECA (e.g., 0.5 nM), and varying concentrations of the test compound in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for A3 Adenosine Receptor Antagonists
This protocol outlines a general method to assess the functional potency of an A3AR antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
A cell line stably expressing the human A3 adenosine receptor and engineered to report cAMP levels (e.g., CHO cells).
-
Cell culture medium.
-
A3AR agonist (e.g., IB-MECA).
-
Test compound (e.g., this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A3AR agonist (typically the EC80 concentration) in the presence of forskolin for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Construct a dose-response curve for the antagonist's inhibition of the agonist effect.
-
Determine the IC50 value of the antagonist.
-
Calculate the antagonist's functional potency (KB) using the Schild equation or a similar pharmacological model.
References
Safety Operating Guide
Navigating the Disposal of MRS1186: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the research compound MRS1186.
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the disposal of this compound, a potent and selective human Adenosine A3 receptor (hA3AR) antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on established best practices for the disposal of research-grade organic compounds.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₆H₁₂ClN₅O₂ |
| Molecular Weight | 341.75 g/mol |
| Ki for hA3AR | 7.66 nM |
| CAS Number | 183721-03-1 |
| Storage (Lyophilized) | -20°C, desiccated |
| Storage (In Solution) | -20°C, use within 1 month |
Experimental Protocols: A General Framework for Disposal
The following step-by-step guide is a general protocol for the disposal of research chemicals like this compound where a specific SDS is unavailable. This procedure should be adapted to comply with your institution's specific hazardous waste management policies.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Assumption of Hazard: In the absence of specific data, treat this compound as a hazardous substance. Assume it may be toxic, an irritant, and harmful to the environment.
-
Required PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.[1] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1]
2. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container.[1][3] Do not mix with other waste streams unless compatibility is known.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration and quantity.
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Spill Management:
-
Small Spills: For small spills of solid this compound, carefully sweep or vacuum the material into a hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
5. Final Disposal:
-
Contact EHS: All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative, yet essential, disposal procedures, researchers can ensure the safety of themselves and their colleagues while maintaining a compliant and environmentally responsible laboratory. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Essential Safety and Logistical Information for Handling MRS1186
For research use only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MRS1186. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential, treating this compound as a potent compound with potential biological activity at low doses. A thorough risk assessment must be conducted before any handling, considering the quantity and specific experimental procedures.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, categorized by the type of operation.
| Operation | Recommended PPE | Rationale |
| Weighing and Transfer of Powder | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) | Provides a robust barrier against skin and eye contact with fine powder particles. Respiratory protection minimizes the risk of inhalation.[1][2] |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | Protects against splashes and direct contact with the compound in solution. |
| General Laboratory Handling | - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat | Standard laboratory practice to prevent accidental exposure during routine procedures.[1][3] |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational plan is mandatory to ensure safety and maintain a controlled laboratory environment.
1. Designated Work Area:
-
All handling of powdered this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain airborne particles.
-
Ensure the designated area is clearly marked and uncluttered.
2. Weighing and Transfer:
-
Before weighing, ensure the analytical balance is clean and situated in an area with minimal air currents.
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
Employ wet-handling techniques, if feasible, by dampening the powder with a suitable solvent to minimize dust generation.
3. Solution Preparation:
-
When preparing solutions, slowly add the solvent to the powder to prevent splashing.
-
Ensure adequate ventilation during this process.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste.
-
Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain.
Container Disposal:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations.
All waste must be disposed of through an approved hazardous waste management program.
Visualized Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
